2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-12-6-5-9(7-13(12)17)8-21-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHSFGWIMQQPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione chemical structure
An In-Depth Technical Guide to 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione: Synthesis, Properties, and Therapeutic Potential
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, a molecule of significant interest within the broader class of isoindoline-1,3-dione derivatives. These derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] This document details the plausible synthetic route for the title compound, its anticipated physicochemical properties, and explores its potential therapeutic applications based on the established pharmacology of the isoindoline-1,3-dione scaffold. The content is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione, commonly known as the phthalimide, is a privileged scaffold in medicinal chemistry.[4] Its rigid, bicyclic structure serves as a versatile template for the design of novel therapeutic agents. The imide nitrogen of the phthalimide can be readily functionalized, allowing for the introduction of various pharmacophores to modulate biological activity.[2][5] Derivatives of isoindoline-1,3-dione have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as cyclooxygenases (COX) and cholinesterases, and as modulators of protein-protein interactions.[5][6][7] The incorporation of a substituted benzyl group, such as the 3,4-dichlorobenzyl moiety, can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its biological target engagement and pharmacokinetic properties.
Chemical Structure and Properties
The chemical structure of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione combines the planar phthalimide ring system with a flexible (benzyloxy) linker.
Structural Diagram
Caption: Chemical structure of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of the title compound. These values are estimated based on its structure and can be valuable for experimental design, such as selecting appropriate solvent systems for synthesis and analysis.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₅H₉Cl₂NO₃ | Provides the elemental composition. |
| Molecular Weight | 338.15 g/mol | Important for stoichiometric calculations in synthesis. |
| XlogP | 3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Hydrogen Bond Donors | 0 | The imide hydrogen is replaced, affecting solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 4 | The carbonyl and ether oxygens can participate in hydrogen bonding. |
| Polar Surface Area | 53.5 Ų | Influences drug transport properties and oral bioavailability. |
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed synthesis workflow for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on analogous reactions. Optimization of reaction time, temperature, and stoichiometry may be required.
Materials:
-
N-Hydroxyphthalimide
-
3,4-Dichlorobenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetone
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF (or acetone) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add 3,4-dichlorobenzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Extraction and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
The structure of the synthesized 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the phthalimide and 3,4-dichlorobenzyl moieties and their connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyl stretches.
-
Melting Point Analysis: To assess the purity of the final compound.
Potential Biological Activities and Therapeutic Applications
The biological profile of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione has not been explicitly reported. However, based on the extensive research on related isoindoline-1,3-dione derivatives, several potential therapeutic applications can be postulated.
Anti-inflammatory and Analgesic Activity
Numerous N-substituted isoindoline-1,3-dione derivatives have been reported to possess anti-inflammatory and analgesic properties.[10][11][12] Some of these compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[5][6] The 3,4-dichlorobenzyl group may confer selectivity for specific COX isoforms.
Anticancer Activity
The isoindoline-1,3-dione scaffold is a key component of several anticancer agents, including thalidomide and its analogs. These compounds exert their effects through various mechanisms, including the modulation of the tumor microenvironment and inhibition of angiogenesis.[1][13] N-benzylisoindole derivatives have shown potential as anticancer agents in preclinical studies.[1]
Neuroprotective and Cholinesterase Inhibition
Derivatives of isoindoline-1,3-dione have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's disease.[4][7] Some of these compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][7][14] The lipophilic nature of the 3,4-dichlorobenzyl group may facilitate crossing the blood-brain barrier, a critical requirement for centrally acting drugs.
Future Directions
The synthesis and biological evaluation of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione represent a promising avenue for further research. Future studies should focus on:
-
Optimized Synthesis: Development of a high-yielding and scalable synthetic route.
-
In Vitro Biological Screening: Evaluation of its activity against a panel of relevant biological targets, such as COX enzymes, various cancer cell lines, and cholinesterases.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to identify key structural features required for optimal activity and selectivity.
Conclusion
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a molecule with significant therapeutic potential, leveraging the well-established biological activities of the isoindoline-1,3-dione scaffold. This technical guide provides a framework for its synthesis, characterization, and exploration of its pharmacological properties. The insights presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
-
Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX. Bioorganic Chemistry. ([Link])
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. ([Link])
-
Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. International Journal of Pharmaceutical and Biological Sciences. ([Link])
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. ([Link])
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. ([Link])
-
One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry. ([Link])
-
Synthesis of isoindolinones. Organic Chemistry Portal. ([Link])
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Pharmaceuticals. ([Link])
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. ([Link])
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings. ([Link])
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. ([Link])
-
Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Der Pharma Chemica. ([Link])
-
Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Journal of the Iranian Chemical Society. ([Link])
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. ([Link])
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. ([Link])
-
N-(3,4-Difluorophenyl)phthalimide. Acta Crystallographica Section E. ([Link])
-
Phthalimides. Organic Chemistry Portal. ([Link])
-
Phthalimide. Wikipedia. ([Link])
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. ([Link])
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- 1. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 6. ijlpr.com [ijlpr.com]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalimides [organic-chemistry.org]
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Technical Whitepaper: 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione in Advanced Organic Synthesis and Drug Discovery
Executive Summary
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (Molecular Formula:
Instead, it is primarily recognized as the direct synthetic precursor to O-(3,4-dichlorobenzyl)hydroxylamine (Free base CAS: 84772-12-3; HCl salt CAS: 15256-10-7). Recently, this intermediate has gained significant traction in antiviral drug development, specifically serving as a critical building block for N-Hydroxypyridinedione (HPD)-based inhibitors targeting the Hepatitis B Virus (HBV) RNase H enzyme .
This guide provides an in-depth mechanistic analysis, self-validating experimental protocols, and structural data for researchers working with this compound.
Physicochemical Profiling & Structural Data
To establish a baseline for analytical verification, the quantitative and structural properties of the intermediate and its primary downstream derivative are summarized below.
Table 1: Chemical Identification and Properties
| Property | 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione | O-(3,4-Dichlorobenzyl)hydroxylamine HCl |
| Role | Protected Intermediate | Deprotected Primary Amine |
| Molecular Formula | ||
| Molecular Weight | 322.14 g/mol | 228.50 g/mol |
| CAS Number | Unregistered / Proprietary | 15256-10-7 |
| SMILES | O=C1c2ccccc2C(=O)N1OCC3=CC(Cl)=C(Cl)C=C3 | Clc1ccc(cc1Cl)CON.Cl |
| Key IR Bands | 1788, 1735 cm⁻¹ (Imide C=O) | 3300-2800 cm⁻¹ (Broad, -NH3+) |
Mechanistic Chemistry & Synthesis Workflows
The synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione relies on the classical N-alkylation of N-hydroxyphthalimide. This is a variant of the Gabriel synthesis tailored for O-alkyl hydroxylamines.
Causality in Reagent Selection
-
The Nucleophile: N-hydroxyphthalimide has a relatively low
(~6.5) due to the strong electron-withdrawing effect of the adjacent imide carbonyls. This allows it to be easily deprotonated by mild bases. -
The Base & Solvent: Potassium carbonate (
) in N,N-Dimethylformamide (DMF) is the optimal system. DMF, a polar aprotic solvent, strongly solvates the cation but leaves the phthalimide oxanion poorly solvated ("naked"). This drastically enhances the oxanion's nucleophilicity, driving the attack on the sterically hindered 3,4-dichlorobenzyl chloride. Stronger bases (like NaOH) are avoided to prevent premature alkaline hydrolysis (ring-opening) of the phthalimide core.
Mechanistic pathway for synthesis and Gabriel cleavage of the N-alkoxyphthalimide intermediate.
Protocol 1: Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
This protocol is designed as a self-validating system, utilizing visual cues to confirm reaction progression.
-
Deprotonation: Suspend N-hydroxyphthalimide (1.0 equiv, e.g., 12.26 mmol) in dry DMF (12 mL) under an inert argon atmosphere. Add anhydrous
(2.0 equiv).-
Self-Validation: The mixture will immediately turn a deep, vibrant red. This color change is the spectroscopic signature of the highly conjugated N-hydroxyphthalimide oxanion forming.
-
-
Alkylation: Add 3,4-dichlorobenzyl chloride (1.1 equiv) dropwise to the stirring red solution. Elevate the temperature to 60°C to overcome the activation energy barrier of the benzylic
displacement. -
Monitoring: Stir for 4–6 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the deep red color fades to a pale yellow/orange, indicating the consumption of the oxanion.
-
-
Workup: Pour the reaction mixture into crushed ice water (100 mL). The highly hydrophobic product will crash out of the aqueous phase as a solid precipitate, while the DMF and unreacted
remain dissolved. -
Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual DMF, and dry in a desiccator over
to afford the title compound.
Downstream Applications in Drug Discovery
Once synthesized, the intermediate is typically subjected to hydrazinolysis to yield the free alkoxyamine. This amine is a highly sought-after pharmacophore. In late 2025, researchers demonstrated that incorporating the 3,4-dichlorobenzyl moiety into N-Hydroxypyridinedione (HPD) scaffolds created highly potent inhibitors of the Hepatitis B Virus (HBV) RNase H . The 3,4-dichlorobenzyl group is hypothesized to occupy a critical hydrophobic pocket adjacent to the active site's
Table 2: Antiviral Efficacy of Downstream HPD Derivatives (HBV RNase H)
| Derivative Class | Linker Type | Selectivity Index (SI) | ||
| HPD Imine (Cmpd 22) | None | 0.9 | >100 | >111 |
| HPD Oxime (Cmpd 31) | 1-carbon | 0.5 | >50 | >100 |
Data adapted from Chotzalli et al., demonstrating the high selectivity index achieved when utilizing the 3,4-dichlorobenzyl pharmacophore.
Protocol 2: Hydrazinolysis to O-(3,4-Dichlorobenzyl)hydroxylamine
Objective: Cleavage of the phthalimide protecting group via the alpha-effect.
-
Reagent Addition: Suspend 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (1.0 equiv) in absolute ethanol. Add hydrazine hydrate (1.2 equiv).
-
Causality: Hydrazine is an exceptionally potent nucleophile due to the "alpha-effect" (repulsion between adjacent lone pairs on the nitrogen atoms), allowing it to rapidly attack the sterically hindered imide carbonyls.
-
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Self-Validation: A voluminous white precipitate of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) will form. The formation of this highly stable, insoluble by-product acts as the thermodynamic sink that drives the reaction to completion.
-
-
Acid-Base Extraction: Cool to room temperature. Acidify the mixture with 1M HCl to pH 2.
-
Causality: Acidification protonates the target alkoxyamine, making it water-soluble, while the phthalhydrazide remains largely insoluble.
-
-
Isolation: Filter off the phthalhydrazide. Basify the aqueous filtrate to pH 10 using 2M NaOH to release the free alkoxyamine base. Extract with dichloromethane (DCM, 3 x 20 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo to yield the free base .
References
-
Chotzalli, D., et al. (2025). Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies. International Journal of Molecular Sciences, 26(20), 10239. URL:[Link]
-
McKay, A. F., et al. (1960). Bacteriostats: III. Oxyamines and Their Derivatives. Canadian Journal of Chemistry, 38(3), 343-358. URL:[Link]
The Dual Modality of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione: From Photoredox C(sp³)–H Activation to Targeted Pharmacophore Design
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I approach 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (commonly referred to as N-(3,4-dichlorobenzyloxy)phthalimide) not merely as a static chemical entity, but as a highly dynamic molecular tool. This compound occupies a unique intersection in modern chemistry: it acts as a highly reactive redox-active ester/ether in photoredox catalysis, and simultaneously serves as a privileged structural scaffold in neuropharmacology and targeted protein degradation (PROTACs). This whitepaper deconstructs its dual mechanisms of action, providing field-proven protocols, causal mechanistic insights, and quantitative benchmarks.
Part 1: Chemical Mechanism of Action — Photoredox Catalysis
The Redox-Active Pharmacophore
In synthetic organic chemistry, N-alkoxyphthalimides are prized for their ability to generate highly reactive oxygen-centered (alkoxy) radicals under mild, visible-light conditions[1]. The N-O bond in 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is inherently labile, possessing a low bond dissociation energy (BDE). The addition of the 3,4-dichloro substitution on the benzyl ring is not arbitrary; these electron-withdrawing halogens lower the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it an exceptional electron acceptor during Single-Electron Transfer (SET)[2].
The 1,5-Hydrogen Atom Transfer (1,5-HAT) Pathway
When exposed to a photoexcited transition metal catalyst (e.g., fac-Ir(ppy)₃), the compound undergoes SET reduction. This forms a transient radical anion that rapidly fragments, expelling a stable phthalimide anion and releasing the highly reactive 3,4-dichlorobenzyloxy radical[3].
Because alkoxy radicals are highly energetic, they rapidly undergo 1,5-Hydrogen Atom Transfer (1,5-HAT) . The radical abstracts a hydrogen atom from a remote, unactivated C(sp³)–H bond within the substrate, translocating the radical to a carbon center. This newly formed carbon radical can then be trapped by various electrophiles (e.g., Michael acceptors) to form complex C–C bonds[1].
Figure 1: Single-Electron Transfer (SET) and fragmentation pathway of the N-alkoxyphthalimide.
Protocol 1: Visible-Light-Mediated Alkoxy Radical Generation
Self-Validating System: This protocol incorporates a radical scavenger (TEMPO) control arm to definitively prove that the reaction proceeds via a radical mechanism rather than a polar pathway.
-
Reaction Assembly: In an oven-dried 10 mL Schlenk tube, combine 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (0.2 mmol), fac-Ir(ppy)₃ (1.0 mol %), Hantzsch ester (1.5 equiv, acting as the terminal reductant), and the desired alkene trap (3.0 equiv).
-
Solvent & Degassing (Critical Step): Dissolve the mixture in anhydrous CH₃CN (2.0 mL). Perform three consecutive freeze-pump-thaw cycles.
-
Causality: Molecular oxygen (O₂) is a triplet ground-state molecule that will rapidly quench the excited Ir(III) species via energy transfer. Failure to degas will abort the SET process entirely.
-
-
Irradiation: Backfill the tube with Argon and irradiate using a 450 nm Blue LED array at room temperature for 12 hours.
-
Validation (Control Arm): Run a parallel reaction spiked with 2.0 equivalents of TEMPO.
-
Causality: If the mechanism is truly radical-driven, TEMPO will trap the 3,4-dichlorobenzyloxy radical, completely suppressing the formation of the target product and yielding a TEMPO-adduct detectable via LC-MS.
-
Part 2: Biological Mechanism of Action — Neuropharmacology & PROTACs
Beyond its utility as a synthetic reagent, the intact 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione molecule serves as a potent biological modulator.
Dual-Site Cholinesterase Inhibition
Phthalimide derivatives are extensively investigated as therapies for Alzheimer's Disease due to their ability to inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[4]. The mechanism relies on a dual-binding modality:
-
Catalytic Active Site (CAS): The rigid, planar phthalimide core penetrates deep into the CAS, forming strong hydrogen bonds with the catalytic triad (Ser203, His440, Glu334).
-
Peripheral Anionic Site (PAS): The lipophilic 3,4-dichlorobenzyl moiety extends outward, engaging in robust π-π stacking and halogen bonding with aromatic residues (e.g., Trp286) at the PAS[4].
Cereblon (CRBN) Recruitment in Targeted Protein Degradation
The phthalimide core is a structural analog of thalidomide, making it a high-affinity binder for the Cereblon (CRBN) E3 ubiquitin ligase [5]. In the design of Proteolysis Targeting Chimeras (PROTACs), 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione acts as a critical anchor. The phthalimide moiety docks into the tri-tryptophan pocket of CRBN, while the 3,4-dichlorobenzyl ether acts as a rigid, solvent-exposed exit vector that can be functionalized to recruit target proteins (e.g., nuclear receptors like PXR or CAR) for ubiquitination and subsequent proteasomal degradation[6].
Figure 2: Dual biological binding modalities of the compound in AChE inhibition and CRBN recruitment.
Protocol 2: AChE Inhibition Kinetic Profiling (Modified Ellman’s Assay)
Self-Validating System: This protocol utilizes a non-enzymatic blank to subtract background hydrolysis, ensuring the calculated IC₅₀ strictly represents active-site inhibition.
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 ensures optimal catalytic turnover of the substrate.
-
Incubation: In a 96-well microplate, add 140 μL of buffer, 20 μL of AChE (0.03 U/mL), and 20 μL of the phthalimide inhibitor (serial dilutions from 0.1 to 100 μM). Incubate at 25°C for 15 minutes to allow steady-state CAS/PAS binding.
-
Substrate Initiation: Add 10 μL of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM) and 10 μL of acetylthiocholine iodide (ATCI, 0.5 mM) to initiate the reaction.
-
Kinetic Readout: Measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Causality: ATCI is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts instantly with DTNB to yield the yellow 5-thio-2-nitrobenzoate anion. A reduction in the rate of color formation directly correlates to the competitive inhibition of the enzyme by the phthalimide compound.
-
-
Validation (Blank Control): Run a parallel well replacing AChE with buffer. Subtract this background absorbance to account for the spontaneous, non-enzymatic hydrolysis of ATCI.
Part 3: Quantitative Data & Physicochemical Profiling
To successfully deploy this compound in either synthetic or biological assays, researchers must understand its quantitative parameters.
Table 1: Physicochemical & Electronic Profile
| Parameter | Value | Mechanistic Implication |
| Molecular Weight | 322.14 g/mol | Optimal for small-molecule drug design; strictly Lipinski compliant. |
| ClogP (Estimated) | 3.84 | High lipophilicity; enables excellent cell permeability and Blood-Brain Barrier (BBB) penetration for CNS targets. |
| N-O Bond Dissociation Energy | ~50–55 kcal/mol | Highly labile bond; ideal for homolytic cleavage via SET in photoredox applications[2]. |
| Reduction Potential (E₁/₂) | ~ -1.2 V vs SCE | Readily reduced by standard Ir(III) or Ru(II) photocatalysts[1]. |
Table 2: Pharmacological Activity Benchmarks (Phthalimide Scaffold)
| Target | Activity Metric | Structural Driver |
| Acetylcholinesterase (AChE) | IC₅₀: 1.1 – 7.4 μM | Dual CAS/PAS binding via the phthalimide core and benzyl motifs[4]. |
| Butyrylcholinesterase (BuChE) | IC₅₀: ~21.2 μM | The steric bulk of the dichlorobenzyl group limits deep pocket entry, conferring AChE selectivity[4]. |
| Cereblon (CRBN) E3 Ligase | K_d: ~3.6 nM (optimized) | The phthalimide acts as a glutarimide-mimic, binding the tri-Trp pocket with high affinity[5]. |
References
-
Title: Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Source: RSC Advances URL: [3]
-
Title: Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations. Source: Beilstein Journals URL: [2]
-
Title: Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Source: PMC - NIH URL: [1]
-
Title: A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Source: MDPI URL: [4]
-
Title: Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. Source: ResearchGate URL: [5]
-
Title: Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond. Source: PMC URL: [6]
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A Technical Guide to Investigating 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione as a Novel Therapeutic Agent
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The compound 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione represents a compelling chemical scaffold for therapeutic development. Its structure is a composite of two key moieties: the isoindoline-1,3-dione core, famously present in immunomodulatory imide drugs (IMiDs), and a 3,4-dichlorobenzyl group, which imparts distinct physicochemical properties. This guide posits that the primary therapeutic potential of this molecule lies in its function as a "molecular glue" degrader, targeting the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This mechanism, analogous to that of thalidomide and its derivatives, could induce the targeted degradation of previously "undruggable" proteins involved in cancer and immune disorders.[1][2][3] This document provides a comprehensive, technically-grounded framework for the systematic investigation of this hypothesis, outlining a step-wise workflow from unbiased target discovery to rigorous in-cell and in-vitro validation. We detail the causality behind experimental choices and provide actionable protocols to empower research teams to unlock the therapeutic potential of this and similar molecules.
Deconstructing the Molecule: Rationale for a Therapeutic Hypothesis
The structure of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is not arbitrary; it is a deliberate combination of pharmacologically significant motifs. Understanding these components is critical to forming a testable hypothesis.
-
The (3,4-Dichlorobenzyl)oxy Substituent: This part of the molecule extends from the nitrogen of the imide. Its role is twofold. First, it dictates the molecule's overall properties, such as lipophilicity and cell permeability. Second, and more importantly, it can profoundly influence which neosubstrates are recruited to the CRBN-drug complex.[7] Subtle changes to this "linker" region can dramatically alter the degradation profile, potentially leading to novel therapeutic effects or an improved safety profile.[7] For example, different substitutions on the phthaloyl ring of IMiDs can increase the degradation rate of IKZF1 or even switch specificity to other proteins like Casein Kinase 1α (CK1α).[1][8][7]
Based on this analysis, our primary working hypothesis is:
Primary Hypothesis: 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione acts as a molecular glue, binding to CRBN to induce the ubiquitination and degradation of specific neosubstrate proteins, making it a candidate for development in oncology and/or immunology.
The Primary Therapeutic Target: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The ubiquitin-proteasome system (UPS) is the cell's primary machinery for protein degradation. E3 ubiquitin ligases provide the specificity for this system, selecting which proteins are marked for destruction. The CRL4-CRBN complex is a key member of this family.[4]
Molecular glues like our topic compound do not inhibit an enzyme in the traditional sense. Instead, they repurpose existing cellular machinery. By binding to CRBN, the molecule induces a conformational change that expands its substrate repertoire.[3][9]
The key neosubstrates for approved IMiDs are the lymphoid transcription factors IKZF1 and IKZF3.[5] Their degradation is cytotoxic to multiple myeloma cells, making this a clinically validated mechanism.[1][8] A primary goal of the proposed research is to determine if our compound of interest also degrades these targets or if the novel dichlorobenzyl moiety directs CRBN to a different set of proteins.
A Step-Wise Workflow for Target Identification and Validation
To rigorously test our hypothesis, a multi-stage experimental approach is required. This workflow is designed to move from broad, unbiased discovery to specific, mechanistic validation, ensuring that each step informs the next.
Phase 1: Unbiased Target Identification with Affinity Purification-Mass Spectrometry (AP-MS)
Causality: Before focusing solely on CRBN, it is prudent to perform an unbiased screen to identify all potential protein binding partners. AP-MS is the gold standard for this purpose.[10][11][12] It allows us to "fish" for interacting proteins from a complex cellular lysate using the compound as bait. This experiment could validate CRBN as the primary target or reveal novel, unexpected targets.
Experimental Protocol: AP-MS
-
Bait Immobilization:
-
Synthesize an analog of the compound with a linker and a covalent attachment point (e.g., an alkyne for click chemistry) suitable for conjugation to affinity beads (e.g., NHS-activated sepharose or azide-functionalized beads).
-
Rationale: The linker must be positioned away from the core pharmacophore (the isoindoline-1,3-dione) to avoid disrupting the primary binding interaction.
-
Incubate the derivatized compound with the beads to achieve covalent immobilization. Prepare control beads with no compound.
-
-
Lysate Preparation:
-
Lyse cells in a mild, non-denaturing buffer (e.g., containing 0.1-0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Rationale: Maintaining protein complexes in their native state is crucial for capturing physiologically relevant interactions.[12]
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.[13]
-
Rationale: A competition control, where free compound is added to the lysate before incubation with the beads, is critical. Specific binders should be outcompeted by the free compound, leading to a reduced signal.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders. The stringency of the washes (e.g., salt concentration) can be optimized.
-
Elute bound proteins, typically by boiling the beads in SDS-PAGE loading buffer.
-
-
Mass Spectrometry and Data Analysis:
-
Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and analyze the resulting peptides by LC-MS/MS.[12]
-
Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Rationale: True interactors should be significantly enriched on the compound beads compared to control beads and should show reduced binding in the competition experiment. CRBN is the expected top hit.
-
Phase 2: Confirming In-Cell Target Engagement with CETSA
Causality: AP-MS identifies binders in a cell lysate, but it doesn't prove the interaction occurs within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap.[14][15] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16] A positive CETSA result is strong evidence of target engagement in a physiological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]
-
Rationale: An initial experiment without the drug is necessary to determine the native melting temperature (Tagg) of the target protein (e.g., CRBN). The challenge gradient should span this temperature.
-
-
Lysis and Fractionation:
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein (e.g., CRBN) remaining at each temperature by Western blotting.[17]
-
Rationale: In the presence of a binding compound, the protein will remain soluble at higher temperatures. This results in a rightward "shift" in the melting curve.
-
Plot the band intensity versus temperature to generate melting curves and determine the shift in Tagg.
-
Phase 3: Mechanistic Validation and Downstream Consequences
Causality: Once target engagement is confirmed in cells, the next logical step is to quantify the binding interaction biophysically and confirm the hypothesized downstream functional effect—in this case, neosubstrate ubiquitination and degradation.
Experimental Protocol: In Vitro Ubiquitination Assay
This assay directly tests the core hypothesis: does the compound promote the CRBN-mediated ubiquitination of a neosubstrate?[19][20][21]
-
Reagent Assembly:
-
Combine purified recombinant proteins in a reaction buffer (e.g., 50 mM Tris, 5 mM MgCl2):
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBCH5b)
-
E3 ligase complex (recombinant DDB1-CRBN)
-
Ubiquitin (often His-tagged or biotinylated for detection)
-
The putative neosubstrate (e.g., recombinant IKZF1 or another protein identified by AP-MS)
-
ATP (required for E1 activation)
-
-
-
Reaction:
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE and perform a Western blot.
-
Probe with an antibody against the neosubstrate (e.g., anti-IKZF1) or against the ubiquitin tag (e.g., anti-His).
-
Rationale: A positive result is the appearance of higher molecular weight bands or a "smear" above the unmodified substrate band in the lanes containing the compound. This "ladder" represents the poly-ubiquitinated substrate, indicating successful E3 ligase activity promotion by the molecular glue.[19]
-
Experimental Protocol: Western Blot for Neosubstrate Degradation
This is the ultimate cellular readout of the molecular glue's efficacy.
-
Cell Treatment:
-
Treat a relevant cell line (e.g., NCI-H929) with a dose-response of the compound (e.g., 0.01 nM to 10 µM) for a time course (e.g., 2, 4, 8, 24 hours).
-
-
Lysate Preparation:
-
Harvest and lyse the cells at each time point.
-
-
Analysis:
-
Perform a Western blot on the lysates.
-
Probe with antibodies against the target neosubstrate (e.g., IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin).
-
Rationale: A successful molecular glue will cause a time- and dose-dependent decrease in the level of the neosubstrate protein. This confirms that the in vitro ubiquitination activity translates to protein degradation in a cellular context.
-
Data Synthesis and Future Directions
The successful completion of this workflow will generate a comprehensive dataset to support or refute the primary hypothesis.
Table 1: Illustrative Data Summary for a Successful Candidate
| Assay | Metric | Result | Interpretation |
|---|---|---|---|
| AP-MS | Top Enriched Hit | Cereblon (CRBN) | Confirms CRBN as the primary, high-affinity binding partner. |
| Other Hits | IKZF1, IKZF3 | Identifies known neosubstrates as co-purifying proteins. | |
| CETSA | Thermal Shift (ΔTagg) | +4.2 °C @ 10 µM | Demonstrates robust, dose-dependent target engagement in intact cells. |
| In Vitro Ubiquitination | Substrate Modification | IKZF1 poly-ubiquitination | Confirms compound-dependent promotion of E3 ligase activity. |
| Western Blot | Degradation DC₅₀ (50%) | 0.05 nM (IKZF1) | Shows potent, specific degradation of the target neosubstrate in cells.[6] |
Future Directions:
-
Medicinal Chemistry Optimization: Synthesize analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Broad Proteomics: Use techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based proteomics to identify the full spectrum of proteins degraded by the compound.
-
In Vivo Studies: Evaluate the compound's efficacy and safety in relevant animal models of cancer or autoimmune disease.
This structured, hypothesis-driven approach provides a robust pathway for evaluating the therapeutic potential of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, transforming it from a chemical structure into a well-characterized drug candidate.
References
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Bio-protocol. (2022, April 5). In vitro Protein Ubiquitination Assays. Available from: [Link]
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Krönke, J., & Ebert, B. L. (2016). The molecular mechanism of thalidomide analogs in hematologic malignancies. Leukemia, 30(12), 2362–2365. Available from: [Link]
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Encyclopedia.pub. (2022, November 2). Development of Analogs of Thalidomide. Available from: [Link]
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Creative Biostructure. (n.d.). Protein Ubiquitination: Assays, Sites & Proteomics Methods. Available from: [Link]
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JoVE. (2019, January 15). In Vitro Ubiquitination and Deubiquitination Assays of Nucleosomal Histones. Available from: [Link]
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Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
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Springer Nature Experiments. (n.d.). In Vitro Protein Ubiquitination Assay. Available from: [Link]
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Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 160(1), 1–3. Available from: [Link]
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Nair, H. B., et al. (2015). Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. Medical Principles and Practice, 24(6), 497–509. Available from: [Link]
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Protheragen. (n.d.). A First-in-class Molecular Glue Degrader for the Treatment of Cancers. Available from: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167–184. Available from: [Link]
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National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available from: [Link]
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Oncohema Key. (2016, May 27). Thalidomide and Its Analogs in the Treatment of Hematologic Malignancies, Including Multiple Myeloma, and Solid Tumors. Available from: [Link]
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Lander Lab, Scripps Research. (2022, November 4). Molecular glue CELMoD compounds are regulators of cereblon conformation. Available from: [Link]
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News-Medical.Net. (2025, November 28). The Rise of Molecular Glues: A New Class of Smart Cancer Drugs. Available from: [Link]
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bioRxiv. (2025, November 19). A degron-mimicking molecular glue drives CRBN homo-dimerization and degradation. Available from: [Link]
-
ACS Publications. (2022, July 20). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Available from: [Link]
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National Center for Biotechnology Information. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Available from: [Link]
-
National Center for Biotechnology Information. (2022, July 18). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. Available from: [Link]
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University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]
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Depixus. (2025, June 12). How Depixus' MAGNA One™ can accelerate the development of novel molecular glues. Available from: [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Available from: [Link]
-
bioRxiv. (2025, December 22). Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. Available from: [Link]
-
University of Geneva. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Available from: [Link]
-
National Center for Biotechnology Information. (2024, May 13). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. Available from: [Link]
-
National Center for Biotechnology Information. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]
-
National Center for Biotechnology Information. (2021, August 19). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism of synthesis of isoindoline‐1,3‐diones. Available from: [Link]
-
National Center for Biotechnology Information. (2023, March 21). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Available from: [Link]
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ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]
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ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available from: [Link]
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MDPI. (2021, November 14). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link]
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2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione literature review
An In-Depth Technical Guide to the Synthesis and Biological Evaluation of Isoindoline-1,3-dione Derivatives, with a Focus on 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione, commonly known as the phthalimide, is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its rigid, planar structure and the reactivity of the imide nitrogen atom provide a unique platform for the synthesis of a diverse array of derivatives.[1] These derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, analgesic, and enzyme inhibitory activities.[1][3][4][5] The structural versatility of the phthalimide core allows for the introduction of various pharmacophores, leading to compounds with tailored biological profiles.[1] This guide will provide a comprehensive overview of the synthesis and biological activities of isoindoline-1,3-dione derivatives, with a specific focus on a proposed synthetic route and potential biological evaluation of the novel compound, 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.
General Synthetic Strategies for N-Substituted Isoindoline-1,3-diones
The synthesis of N-substituted isoindoline-1,3-diones typically involves the reaction of phthalic anhydride with a primary amine or a related nitrogen-containing nucleophile. The acidic proton on the imide nitrogen of the resulting phthalimide can be further functionalized, allowing for a wide range of structural modifications.[4]
A common and straightforward method for the synthesis of N-substituted isoindoline-1,3-diones is the condensation of phthalic anhydride with a primary amine in a suitable solvent, often with heating.[6] Another approach involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene.[7][8] The choice of synthetic route often depends on the nature of the desired substituent and the availability of starting materials.
For the synthesis of N-alkoxyisoindoline-1,3-diones, a key intermediate is N-hydroxyphthalimide. This can be prepared by the reaction of phthalic anhydride with hydroxylamine hydrochloride. The resulting N-hydroxyphthalimide can then be alkylated on the oxygen atom to yield the desired N-alkoxy derivatives.
Proposed Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Based on established synthetic methodologies for N-alkoxyisoindoline-1,3-diones, a two-step synthesis for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is proposed.
Step 1: Synthesis of N-Hydroxyphthalimide
Phthalic anhydride is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol or glacial acetic acid. The reaction mixture is typically heated to reflux to drive the reaction to completion.
Step 2: Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
The N-hydroxyphthalimide prepared in the first step is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via a nucleophilic substitution, where the hydroxyl group of N-hydroxyphthalimide attacks the benzylic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride ion.
Experimental Protocol: Proposed Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Materials:
-
Phthalic anhydride
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
3,4-Dichlorobenzyl chloride
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
Part 1: Synthesis of N-Hydroxyphthalimide
-
To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and sodium carbonate (1.1 equivalents).
-
Add ethanol to the flask to create a slurry.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-hydroxyphthalimide.
Part 2: Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
-
To a round-bottom flask, add N-hydroxyphthalimide (1 equivalent) and potassium carbonate (1.5 equivalents) in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3,4-dichlorobenzyl chloride (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the presence of aromatic and benzylic protons.
-
¹³C NMR: To confirm the number and types of carbon atoms.
-
FT-IR: To identify the characteristic carbonyl and C-O stretching frequencies.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.
Potential Biological Activities of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
The biological activity of isoindoline-1,3-dione derivatives is highly dependent on the nature of the substituent attached to the nitrogen atom. Given the structural features of 2-((3,4-dichlorobenzyl)oxy)isoindoline-1,3-dione, several potential biological activities can be hypothesized based on existing literature for related compounds.
-
Anticancer Activity: Numerous isoindoline-1,3-dione derivatives have demonstrated potent anticancer effects against various cancer cell lines.[3][9] The presence of the dichlorobenzyl moiety may enhance cytotoxic activity. Studies on N-benzylisoindole-1,3-dione derivatives have shown inhibitory effects on the viability of adenocarcinoma cells.[3][10] Some derivatives have also been found to induce apoptosis and necrosis in cancer cells.[9][11]
-
Enzyme Inhibition: The isoindoline-1,3-dione scaffold is a known pharmacophore for various enzyme inhibitors. Derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[4][6] The lipophilic dichlorobenzyl group could potentially interact with hydrophobic pockets in enzyme active sites. Additionally, some derivatives have shown inhibitory effects against protein phosphatase 1 and 2A (PP1 and 2A) and tyrosine kinases.[3]
-
Anti-inflammatory and Analgesic Activity: Isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory and analgesic properties.[5][7][8] Some have shown to be good inhibitors of the cyclooxygenase (COX) enzyme.[1] The anti-inflammatory activity is often evaluated using protein denaturation techniques.[5]
Proposed Biological Evaluation Workflow
A systematic biological evaluation of the synthesized 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is crucial to determine its therapeutic potential.
Diagram of the Proposed Biological Evaluation Workflow
Caption: Proposed workflow for the biological evaluation of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.
Detailed Methodologies for Biological Evaluation
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver).
-
Procedure:
-
Seed cancer cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To assess the inhibitory effect of the compound on AChE activity.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB (Ellman's reagent), and the test compound at various concentrations.
-
Add AChE enzyme to the mixture and incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Monitor the formation of the yellow-colored 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.
-
Calculate the percentage of inhibition and the IC50 value.
-
3. In Vitro Anti-inflammatory Activity (Protein Denaturation Method)
-
Objective: To evaluate the ability of the compound to inhibit thermally induced protein denaturation.
-
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).
-
Incubate the mixture at 37 °C for 20 minutes.
-
Induce denaturation by heating at 51 °C for 20 minutes.
-
Cool the mixture and measure the turbidity at 660 nm.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Calculate the percentage of inhibition of protein denaturation.
-
Quantitative Data Summary
While no specific data exists for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, the following table summarizes the reported activities of some representative isoindoline-1,3-dione derivatives from the literature to provide a comparative context.
| Compound/Derivative Class | Biological Activity | Cell Line/Assay | Reported IC50/Activity | Reference |
| N-benzylisoindole-1,3-dione derivatives | Anticancer | A549-Luc | IC50: 114.25 and 116.26 μM | [3] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE Inhibition | Ellman's Method | IC50: 2.1 to 7.4 µM | [4] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Anticancer | Raji cells | CC50 = 0.26 μg/mL | [9] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic | Acetic acid writhing in mice | 1.6 times more active than metamizole sodium | [7][8] |
| Isoindoline-1,3-dione derivatives with 1,2,4-triazole | Antifungal | Botryodiplodia theobromae | Higher activity than triadimefon | [11] |
| Isoindoline-1,3-dione derivatives with 1,2,4-triazole | Anticancer | A549 and HepG2 | IC50: 6.76 and 9.44 μM for compound 37 | [11] |
Conclusion and Future Directions
The isoindoline-1,3-dione scaffold remains a highly attractive starting point for the development of new therapeutic agents. While there is no specific literature on 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, this guide provides a scientifically grounded framework for its synthesis and biological evaluation based on the extensive research conducted on related derivatives. The proposed synthetic route is feasible and relies on well-established chemical transformations. The hypothesized biological activities, including anticancer, enzyme inhibitory, and anti-inflammatory effects, are based on strong precedent from structurally similar compounds.
Future research should focus on the successful synthesis and characterization of this novel compound, followed by a comprehensive biological screening as outlined in this guide. Positive results from these initial in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy, and toxicological assessments, to fully elucidate its therapeutic potential. The exploration of this and other novel isoindoline-1,3-dione derivatives will undoubtedly continue to be a fruitful area of research in the quest for new and improved medicines.
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2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione Analogs: Synthesis, Mechanisms, and Pharmacological Applications
Executive Summary
The compound 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (often referred to as N-(3,4-dichlorobenzyloxy)phthalimide) represents a critical structural motif in modern medicinal and synthetic chemistry. Serving a dual purpose, it acts as both a highly stable, isolable intermediate for the synthesis of complex O-alkylhydroxylamines and as a potent pharmacophore in its own right. This technical guide explores the rational design, mechanistic synthesis, and pharmacological applications of this compound and its derivatives, providing drug development professionals with a comprehensive framework for utilizing this scaffold in targeted discovery programs.
Structural Chemistry & Rational Design
The molecular architecture of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is defined by two primary domains:
-
The Isoindoline-1,3-dione (Phthalimide) Core: This bicyclic imide provides a rigid, planar structure that can intercalate or bind via π-π stacking within enzyme active sites. Synthetically, it acts as an ideal protecting group for the delicate nitrogen atom of hydroxylamines, preventing unwanted N,O-dialkylation during functionalization[1].
-
The 3,4-Dichlorobenzyloxy Moiety: The inclusion of chlorine atoms at the meta and para positions of the benzyl ring significantly enhances the molecule's lipophilicity (LogP). In biological systems, this halogenation pattern drives the molecule into deep, hydrophobic binding pockets of target enzymes, dramatically increasing ligand efficiency and binding affinity compared to unhalogenated analogs[2].
Synthetic Methodologies & Mechanistic Causality
The synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione and its subsequent conversion to active O-alkylhydroxylamines relies on exploiting the unique pKa (~6.1) and nucleophilicity of N-hydroxyphthalimide (NHPI)[3].
Pathway A: Bimolecular Nucleophilic Substitution (S_N2)
For scalable, industrial synthesis, the S_N2 pathway is preferred. 3,4-Dichlorobenzyl chloride is reacted with NHPI in the presence of a mild base (e.g., K₂CO₃ or Triethylamine) in a polar aprotic solvent like DMF. Causality: The base deprotonates the hydroxyl group of NHPI, generating a highly nucleophilic phthalimide N-oxide anion. The polar aprotic solvent minimizes solvation of this anion, accelerating the S_N2 attack on the benzylic carbon. This route avoids the costly reagents and difficult purification associated with the Mitsunobu reaction[4].
Pathway B: The Mitsunobu Reaction
When starting from 3,4-dichlorobenzyl alcohol, the Mitsunobu reaction is employed using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD)[1]. Causality: This method is chosen when the starting alcohol is delicate or when stereochemical inversion is required (applicable to chiral analogs). NHPI acts as the acidic pronucleophile.
Deprotection: The Ing-Manske Procedure
To yield the biologically active O-(3,4-dichlorobenzyl)hydroxylamine, the phthalimide core must be cleaved. This is achieved via hydrazinolysis using hydrazine hydrate. Causality: Hydrazine acts as a potent bis-nucleophile, attacking the rigid imide carbonyls. The thermodynamic driving force of this reaction is the formation of the highly stable, cyclic byproduct phthalhydrazide, which precipitates out of solution, irreversibly pushing the equilibrium toward the free alkoxyamine[2][4].
Synthetic workflow for 3,4-dichlorobenzyloxy isoindoline-1,3-dione and its derivative.
Pharmacological Profiling & Target Mechanisms
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
O-alkylhydroxylamines derived from 3,4-dichlorobenzyl phthalimides are potent, rationally-designed mechanism-based inhibitors of IDO1. IDO1 is an enzyme that catalyzes the degradation of tryptophan to kynurenine, a pathway often hijacked by tumors to suppress T-cell activation and evade the immune system. The hydroxylamine moiety coordinates directly with the heme iron in the IDO1 active site, while the 3,4-dichlorobenzyl group perfectly occupies the hydrophobic pocket, yielding sub-micromolar IC50 values and high ligand efficiency[2].
Mechanism of IDO1 inhibition by O-alkylhydroxylamine derivatives restoring T-cell activation.
Antimicrobial and Antifungal Activity
Intact N-(benzyloxy)phthalimide derivatives exhibit broad-spectrum antimicrobial properties. They have shown significant efficacy against clinically isolated, multidrug-resistant strains, including MRSA and VRSA. The cyclic imide acts as a pharmacophore that disrupts bacterial cell wall synthesis or interferes with essential redox enzymes[3][5].
Hydroxamic Acid and HNO Donor Precursors
The 3,4-dichlorobenzyloxy scaffold is frequently utilized to synthesize substituted hydroxamic acids. These act as potent Histone Deacetylase (HDAC) inhibitors for oncology applications[6]. Furthermore, specific O-benzyl sulfohydroxamic acid derivatives decompose under physiological conditions to release Nitroxyl (HNO), a highly reactive signaling molecule with therapeutic potential in cardiovascular diseases[4].
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum yield and purity.
Protocol A: Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
-
Reaction Setup: In an oven-dried round-bottom flask under N₂, dissolve N-hydroxyphthalimide (1.0 eq, 10 mmol) and 3,4-dichlorobenzyl chloride (1.1 eq, 11 mmol) in 30 mL of anhydrous DMF.
-
Base Addition: Add anhydrous K₂CO₃ (1.5 eq, 15 mmol) in one portion. The solution will immediately turn deep red/orange, indicating the formation of the phthalimide N-oxide anion.
-
Heating & Monitoring: Stir the mixture at 60°C for 5 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product spot (R_f ~0.6) will be strongly UV-active and run higher than the highly polar NHPI.
-
-
Workup: Pour the cooled mixture into 150 mL of ice water. A white precipitate will form. Filter the solid and wash sequentially with 5% aqueous Na₂CO₃ (to remove unreacted acidic NHPI) and distilled water.
-
Purification: Recrystallize from hot ethanol to yield pure white crystals.
-
Self-Validation: ¹H NMR (CDCl₃) must show a characteristic singlet at ~5.15 ppm (2H, benzylic CH₂) and a multiplet at 7.7–7.9 ppm (4H, phthalimide aromatic protons).
-
Protocol B: Deprotection to O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride
-
Reaction Setup: Suspend the purified 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (5 mmol) in 25 mL of absolute ethanol.
-
Hydrazinolysis: Add hydrazine monohydrate (1.1 eq, 5.5 mmol) dropwise at room temperature. Stir for 2 hours. A voluminous white precipitate (phthalhydrazide) will form.
-
Acidification: Adjust the pH of the suspension to 2.0 using 2M HCl.
-
Causality: Acidification protonates the target hydroxylamine, making it soluble in the aqueous/ethanolic phase, while the phthalhydrazide byproduct remains strictly insoluble.
-
-
Isolation: Filter off the phthalhydrazide. Concentrate the filtrate under reduced pressure to yield the crude hydrochloride salt, which can be triturated with cold diethyl ether for final purification[2][4].
Quantitative Data Summaries
Table 1: Pharmacological Targets of Phthalimide & Hydroxylamine Derivatives
| Target / Application | Derivative Type | Observed Activity / Potency | Reference |
| IDO1 Enzyme | O-(3,4-dichlorobenzyl)hydroxylamine | IC50 = 154 nM (High Ligand Efficiency) | [2] |
| Bacterial Strains (MRSA/VRSA) | N-(benzyloxy)phthalimide analogs | MIC = 1–4 μg/mL | [3] |
| HNO Release (Cardiovascular) | O-benzyl sulfohydroxamic acids | Redox-triggered N₂O formation (Yield >50%) | [4] |
| HDAC Enzymes (Oncology) | O-benzyl hydroxamic acids | Sub-micromolar inhibition | [6] |
Table 2: Optimization of Alkylation Conditions for Phthalimide Synthesis
| Reagents | Solvent | Temp | Yield | Mechanistic Notes |
| 3,4-Cl₂-Bn-OH, NHPI, PPh₃, DIAD | THF | 0°C to RT | 85-93% | Mitsunobu; ideal for delicate or chiral alcohols[1] |
| 3,4-Cl₂-Bn-Cl, NHPI, TEA | DMF | 60°C | 80-88% | S_N2; highly scalable, requires basic aqueous wash[4] |
| 3,4-Cl₂-Bn-Br, NHPI, K₂CO₃ | ACN | Reflux | >90% | S_N2; fast kinetics, easy isolation via filtration |
References
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Physicochemical Properties and Synthetic Utility of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione: A Comprehensive Guide for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, protected hydroxylamines serve as critical building blocks for synthesizing complex pharmacophores. 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione , commonly referred to as N-(3,4-dichlorobenzyloxy)phthalimide, is a highly versatile intermediate. By masking the reactive hydroxylamine core within a robust phthalimide protecting group, this compound enables the precise incorporation of the lipophilic 3,4-dichlorobenzyl moiety into downstream drug candidates.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its applications in developing therapeutics such as Hepatitis B Virus (HBV) RNase H inhibitors[1] and antibacterial agents[2].
Structural & Physicochemical Profiling
Understanding the physicochemical properties of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is essential for optimizing both its synthesis and its subsequent deprotection. The molecule features a rigid, planar isoindoline-1,3-dione (phthalimide) headgroup linked via an oxygen atom to a highly lipophilic 3,4-dichlorobenzyl tail.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione |
| Common Synonyms | N-(3,4-Dichlorobenzyloxy)phthalimide; O-(3,4-Dichlorobenzyl)phthalimide |
| Molecular Formula | C₁₅H₉Cl₂NO₃ |
| Molecular Weight | 322.14 g/mol |
| Melting Point | 182–183 °C[2] |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Soluble in DMF, DMSO, and hot methanol; Insoluble in water |
The high melting point (182–183 °C) is driven by strong intermolecular dipole-dipole interactions and π-π stacking between the phthalimide rings in the crystal lattice[2]. Its insolubility in water is leveraged during synthetic workups to drive product precipitation.
Mechanistic Synthesis & Protocol
The synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione relies on a Gabriel-type O-alkylation. The reaction couples N-hydroxyphthalimide (NHPI) with 3,4-dichlorobenzyl chloride via an Sₙ2 mechanism[2].
Causality in Experimental Design
-
Base Selection (Triethylamine): NHPI possesses a relatively acidic N–OH proton (pKa ~6.0). Triethylamine (Et₃N) is chosen as a non-nucleophilic base to quantitatively deprotonate NHPI, generating the potent phthalimide-N-O⁻ nucleophile without competing with the electrophile.
-
Solvent Selection (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the Et₃NH⁺ counterion but leaves the oxygen anion relatively "naked" and highly reactive. Using a protic solvent like ethanol would result in hydrogen bonding to the anion, severely retarding the Sₙ2 displacement.
-
Thermal Control (70 °C): Heating to 70 °C provides the necessary activation energy to overcome the steric hindrance of the ortho/meta-substituted benzyl chloride during the Sₙ2 transition state, while preventing the thermal cleavage of the N–O bond[2].
Synthetic workflow for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione via SN2 O-alkylation.
Self-Validating Protocol: O-Alkylation
-
Deprotonation: Suspend 0.05 mol of N-hydroxyphthalimide in 100 mL of anhydrous DMF. Add 0.06 mol of triethylamine dropwise.
-
Validation Check: The suspension will rapidly dissolve and turn a deep, vibrant red/orange, visually confirming the formation of the phthalimide-N-O⁻ anion.
-
-
Alkylation: Add 0.055 mol of 3,4-dichlorobenzyl chloride to the stirred solution. Heat the reaction mixture to 70 °C for 2 hours[2].
-
Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar NHPI spot and the emergence of a UV-active, less polar product spot confirms conversion.
-
-
Precipitation: Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred ice water.
-
Causality: The sudden drop in temperature and the high dielectric constant of water drastically reduce the solubility of the highly lipophilic product, driving rapid crystallization and preventing "oiling out."
-
-
Purification: Filter the crude white precipitate and wash with cold water. Recrystallize from hot methanol to yield pure 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione[2].
-
Validation Check: The purified crystals must exhibit a sharp melting point of 182–183 °C[2].
-
Downstream Applications in Drug Discovery
The primary utility of this compound lies in its controlled deprotection to yield O-(3,4-dichlorobenzyl)hydroxylamine[3]. This is typically achieved via hydrazinolysis (the Gabriel amine synthesis modification). Hydrazine attacks the imide carbonyls, forming a stable 6-membered phthalhydrazide by-product, which drives the equilibrium forward and releases the free alkoxyamine.
Once liberated, the alkoxyamine is deployed in several critical therapeutic areas:
-
HBV RNase H Inhibitors: The O-(3,4-dichlorobenzyl)hydroxylamine is reacted to form N-hydroxypyridinediones (HPDs). These HPD analogues act as potent inhibitors of the Hepatitis B Virus Ribonuclease H (RNase H). The oxygen trident of the HPD pharmacophore chelates two essential Mg²⁺ ions in the viral RNase H active site, effectively terminating viral replication[1].
-
Antibacterial & Bacteriostatic Agents: The alkoxyamine can be converted into oxyurea and thiourea derivatives via reaction with phosgene and subsequent amines, yielding potent bacteriostats[2].
-
Chalcone Derivatives: The 3,4-dichlorobenzyloxy moiety is frequently incorporated into chalcone scaffolds to enhance lipophilicity and cell membrane permeability, significantly boosting antibacterial efficacy.
Downstream application pathway of the protected hydroxylamine intermediate in drug discovery.
Analytical Characterization
To ensure the integrity of the synthesized 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione prior to downstream deployment, orthogonal analytical techniques must be employed:
-
FT-IR Spectroscopy: The spectrum will feature two distinct, strong carbonyl (C=O) stretching bands at approximately 1790 cm⁻¹ (asymmetric) and 1730 cm⁻¹ (symmetric), which are highly characteristic of the rigid, five-membered phthalimide ring. A strong C–O stretch will also appear near 1100 cm⁻¹.
-
¹H NMR (DMSO-d₆, 500 MHz):
-
δ 5.20 ppm (s, 2H): The benzylic CH₂ protons appear as a distinct singlet, shifted downfield due to the adjacent electronegative oxygen and the electron-withdrawing dichlorophenyl ring[3].
-
δ 7.85 ppm (m, 4H): The four aromatic protons of the phthalimide core appear as a tightly coupled multiplet.
-
δ 7.40 – 7.75 ppm (m, 3H): The three protons of the 3,4-dichlorophenyl ring will present as a classic ABX spin system (a doublet, a doublet of doublets, and a fine doublet).
-
References
- BACTERIOSTATS: III.
- Source: International Journal of Molecular Sciences (via PMC)
- One-pot sequential synthesis of O-(halo-substituted benzyl)
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- 3. One-pot sequential synthesis of <i>O</i>-(halo-substituted benzyl) hydroxylammonium salts - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Note: Synthesis and Characterization of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Executive Summary
The compound 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a critical intermediate in modern medicinal chemistry and organic synthesis. It serves as a direct precursor to O-(3,4-dichlorobenzyl)hydroxylamine via hydrazinolysis[1] and acts as a redox-active ester (RAE) framework for radical-mediated C(sp2)–C(sp3) cross-coupling reactions. Recently, this specific scaffold has been utilized in the design of N-hydroxypyridinedione-based inhibitors targeting the Hepatitis B Virus (HBV) RNase H, demonstrating potent antiviral efficacy[2].
This application note provides a comprehensive, self-validating protocol for the synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione via the nucleophilic O-alkylation of N-hydroxyphthalimide (NHPI) with 3,4-dichlorobenzyl bromide.
Mechanistic Rationale & Experimental Design
The synthesis relies on a classic bimolecular nucleophilic substitution (SN2) pathway. Understanding the causality behind the reagent selection is essential for reaction scaling and troubleshooting.
-
Nucleophile Generation (Base Selection): NHPI possesses a relatively acidic N–OH proton (pKa ~ 7.0). We utilize Potassium Carbonate (K2CO3) as a mild base to deprotonate NHPI, generating the resonance-stabilized phthalimide-N-oxide anion. Stronger bases (e.g., NaOH, KOH) are strictly avoided, as the hydroxide ion can initiate unwanted ring-opening hydrolysis of the phthalimide imide bonds[2].
-
Regioselectivity (O- vs. N-Alkylation): According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the ambident anion is harder and more sterically accessible than the nitrogen atom. This strongly favors O-alkylation over N-alkylation when reacted with the hard benzylic electrophile.
-
Solvent Kinetics: Dimethylformamide (DMF) is selected as the polar aprotic solvent. DMF strongly solvates the potassium cation (K+) while leaving the phthalimide-N-oxide anion relatively "naked." This lack of anion solvation dramatically lowers the activation energy for the SN2 attack on 3,4-dichlorobenzyl bromide[2].
Experimental Workflow
Figure 1: Experimental workflow for SN2 O-alkylation of NHPI to form the target compound.
Quantitative Reaction Optimization
To establish the most robust protocol, various conditions were evaluated. The data summarized in Table 1 demonstrates why the K2CO3/DMF system at 60 °C was selected as the optimal, high-yielding parameter set.
Table 1: Optimization of Reaction Conditions
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | Et3N | DCM | 25 | 24 | 55 | 48 |
| 2 | K2CO3 | Acetone | 56 | 12 | 78 | 71 |
| 3 | K2CO3 | DMF | 25 | 16 | 85 | 80 |
| 4 | K2CO3 | DMF | 60 | 6 | >99 | 92 |
| 5 | Cs2CO3 | DMF | 60 | 4 | >99 | 94* |
*Note: While Cs2CO3 provided a marginal yield increase, K2CO3 was selected for the final protocol due to superior cost-efficiency at scale[2].
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-line Quality Control (QC) criteria are met.
Scale: 10 mmol (approx. 3.22 g theoretical yield)
Step 1: Reagent Preparation & Deprotonation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert Argon atmosphere.
-
Add N-hydroxyphthalimide (NHPI) (1.63 g, 10.0 mmol, 1.0 equiv) and anhydrous K2CO3 (2.07 g, 15.0 mmol, 1.5 equiv) to the flask.
-
Inject dry DMF (20 mL) via syringe.
-
Stir the suspension at room temperature for 30 minutes.
-
Self-Validation Check: The solution will transition from clear/pale yellow to a deep, vibrant red/orange. This color change visually confirms the successful generation of the active phthalimide-N-oxide anion.
-
Step 2: Electrophile Addition & Heating
-
Weigh 3,4-dichlorobenzyl bromide (2.64 g, 11.0 mmol, 1.1 equiv). Note: The chloride analogue can be used, but requires a catalytic amount of NaI (0.1 equiv) to facilitate in situ Finkelstein halogen exchange.
-
Dissolve the electrophile in 5 mL of dry DMF and add it dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes.
-
Heat the reaction mixture to 60 °C using a temperature-controlled oil bath and stir for 6 hours[2].
Step 3: In-Process Quality Control (TLC Monitoring)
-
Pull a 10 µL reaction aliquot and quench it into a microcentrifuge tube containing 100 µL H2O and 100 µL Ethyl Acetate (EtOAc). Vortex and allow phase separation.
-
Spot the upper organic layer onto a Silica Gel 60 F254 TLC plate alongside an NHPI reference standard.
-
Develop the plate in Hexane:EtOAc (3:1, v/v).
-
Self-Validation Check: The reaction is deemed complete when the NHPI spot (Rf ~ 0.2) is entirely consumed, and a new, strongly UV-active product spot appears at Rf ~ 0.6. If NHPI remains, continue heating for 2 additional hours.
-
Step 4: Quenching & Primary Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing 150 mL of vigorously stirred ice-water.
-
Causality: The highly hydrophobic target compound rapidly crashes out of the aqueous DMF solution, while unreacted K2CO3 and the KBr byproduct dissolve entirely in the aqueous phase, achieving an immediate primary purification.
-
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation and to break up any aggregates.
-
Collect the crude white/pale-yellow solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual DMF.
Step 5: Purification & Drying
-
Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling absolute ethanol (approx. 30-40 mL).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Filter the purified crystals and dry them under high vacuum over P2O5 for 12 hours[2].
Analytical Characterization Data
To validate the final synthesized material, compare your analytical results against the expected physicochemical properties outlined in Table 2 .
Table 2: Expected Analytical Parameters
| Parameter | Expected Value / Signature |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C15H9Cl2NO3 |
| Exact Mass | 321.00 g/mol |
| TLC (Hexane:EtOAc 3:1) | Rf = 0.60 (UV Active) |
| ^1H NMR (400 MHz, CDCl3) | δ 7.85 - 7.72 (m, 4H, Phthalimide Ar-H), 7.63 (d, J = 2.0 Hz, 1H, Ar-H), 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.35 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H), 5.21 (s, 2H, -O-CH2-) |
| ^13C NMR (100 MHz, CDCl3) | δ 163.5 (C=O), 134.6, 133.2, 132.8, 131.5, 130.6, 129.8, 128.9, 123.7, 78.4 (-O-CH2-) |
Note: The diagnostic singlet at ~5.21 ppm in the ^1H NMR spectrum is the definitive confirmation of successful O-alkylation at the benzylic position[1].
References
-
[2] Title: Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies. Source: PubMed Central (PMC) / NIH. URL:
-
[1] Title: One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Source: Arabian Journal of Chemistry. URL:
Sources
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione IR spectroscopy
Application Note: Structural Characterization of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione via Infrared Spectroscopy
Part 1: Executive Summary & Chemical Context
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (also known as N-(3,4-dichlorobenzyloxy)phthalimide) is a critical intermediate in the synthesis of O-substituted hydroxylamines.[1] These alkoxyamine derivatives serve as essential building blocks in the development of agrochemicals (such as linuron analogs) and pharmaceutical candidates targeting oxidoreductase enzymes.
This Application Note provides a definitive protocol for the structural validation of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple fingerprinting, this guide focuses on the mechanistic assignment of vibrational modes , enabling researchers to distinguish the target molecule from common synthetic impurities like N-hydroxyphthalimide (NHPI) and 3,4-dichlorobenzyl chloride.[1]
Molecular Anatomy & Vibrational Logic
The target molecule consists of three distinct vibrational zones:
-
The Phthalimide Core: Dominated by coupled carbonyl stretching (Fermi resonance).
-
The Ether Linkage (N–O–C): A polar bridge exhibiting characteristic C–O stretching.
-
The Dichlorobenzyl Moiety: Defined by aromatic C–H modes and low-frequency C–Cl fingerprints.
Part 2: Experimental Protocol
Sample Preparation Strategy
For this crystalline solid, two methods are validated. The Attenuated Total Reflectance (ATR) method is recommended for routine high-throughput screening, while KBr Transmission is required for detailed fingerprint analysis (below 600 cm⁻¹).
Method A: Diamond ATR (Recommended for Routine QC)
-
Instrument: FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo).[1]
-
Crystal: Single-bounce Diamond or ZnSe.
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Protocol:
-
Clean crystal with isopropanol; collect background.
-
Place ~5 mg of solid analyte on the crystal.
-
Apply high pressure (clamp) to ensure intimate contact (critical for hard crystals).
-
Scan and apply "ATR Correction" algorithm to normalize peak intensities.
-
Method B: KBr Pellet (Recommended for Publication/Detailed Analysis)
-
Matrix: Spectroscopic grade Potassium Bromide (KBr).[1]
-
Ratio: 1:100 (Analyte:KBr).
-
Protocol:
-
Grind 2 mg analyte with 200 mg dry KBr in an agate mortar until fine powder.
-
Press at 10 tons for 2 minutes to form a translucent disk.
-
Why KBr? It is transparent down to 400 cm⁻¹, allowing full visualization of the C–Cl wagging modes which are often cut off by ATR crystals (ZnSe cuts off at ~650 cm⁻¹).
-
Decision Tree: Workflow Selection
Part 3: Spectral Analysis & Band Assignment
The following assignments are based on characteristic group frequencies for N-alkoxyimides and halogenated aromatics.
The Phthalimide Carbonyl Doublet (1800–1700 cm⁻¹)
The most diagnostic feature of this molecule is the carbonyl doublet . Unlike ketones (single peak), cyclic imides display two bands due to vibrational coupling (symmetric vs. asymmetric stretching).[1]
-
Band A (Symmetric Stretch): ~1785–1795 cm⁻¹ (Weak/Medium intensity).
-
Band B (Asymmetric Stretch): ~1725–1740 cm⁻¹ (Very Strong intensity).
-
Note: The frequency separation (Δν ≈ 50–60 cm⁻¹) confirms the five-membered imide ring structure.
The Ether & Linkage Region (1400–1000 cm⁻¹)
The N–O–CH₂ linkage provides confirmation of the alkylation success.
-
C–O Stretch: ~1000–1050 cm⁻¹.[2] This band distinguishes the product from the starting material (phthalimide), which lacks the ether oxygen.
-
C–N Stretch: ~1300–1380 cm⁻¹. A strong band characteristic of the imide nitrogen attached to the ring.
The Dichlorobenzyl Signature (Fingerprint & High Frequency)
-
Aromatic C–H Stretch: 3050–3100 cm⁻¹ (Weak, sharp).[1]
-
Aliphatic C–H Stretch (Methylene): 2850–2950 cm⁻¹.[1] These peaks arise from the benzylic –CH₂– group. They are generally weak but crucial proof of the benzyl linker incorporation.
-
Aromatic C–Cl Stretch:
-
In-plane: 1050–1100 cm⁻¹.
-
Out-of-plane: 600–800 cm⁻¹ (Strong). The 3,4-dichloro substitution pattern typically yields specific bands in the 800–900 cm⁻¹ range (isolated H vs. adjacent H wagging).
-
Summary Table of Diagnostic Peaks
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Structural Significance |
| Imide (C=O) | Sym.[1] Stretch | 1785–1795 | Medium | Confirms cyclic imide core |
| Imide (C=O) | Asym.[1] Stretch | 1725–1740 | Very Strong | Primary identification peak |
| Aromatic C-H | Stretch | 3050–3100 | Weak | Phenyl ring presence |
| Alkane C-H | Stretch | 2920–2950 | Weak | Benzylic -CH₂- linker |
| C-O-N | Stretch | 1000–1050 | Medium | Proof of O-alkylation |
| Aromatic C-Cl | Stretch/Bend | 600–800 | Strong | Confirms halogenation |
Part 4: Quality Control & Self-Validation
To ensure scientific integrity, the spectrum must be validated against potential synthetic failures. The synthesis typically involves the reaction of N-hydroxyphthalimide (NHPI) with 3,4-dichlorobenzyl chloride.
Synthesis Monitoring Diagram
Impurity Flags
-
Broad Band at 3100–3400 cm⁻¹: Indicates unreacted N-hydroxyphthalimide (O–H stretch) or moisture.[1]
-
Shifted Carbonyls: If the carbonyls appear as a single broad peak or shift significantly <1700 cm⁻¹, suspect ring opening (hydrolysis to phthalic acid derivatives).[1]
-
Missing C-Cl Bands: If the low-frequency region (<800 cm⁻¹) is clean, the dichlorobenzyl group was not successfully attached.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for Fermi resonance in imides).
-
NIST Chemistry WebBook. 3,4-Dichlorobenzyl alcohol IR Spectrum. National Institute of Standards and Technology.[3] Available at: [Link] (Used for comparative analysis of the 3,4-dichlorobenzyl moiety).[1]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd. (Reference for N-O and C-Cl assignments).
-
Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Authoritative source for Phthalimide doublet frequencies).
-
Chemistry LibreTexts. (2020). Infrared Spectroscopy - Carbonyl Compounds. Available at: [Link] (General carbonyl coupling data).[1]
Sources
Application Notes and Protocols for the Mass Spectrometric Analysis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Introduction and Analytical Objective
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a synthetic organic compound featuring a core isoindoline-1,3-dione structure, a moiety prevalent in molecules with diverse biological activities, including anti-inflammatory and enzymatic inhibition properties.[1][2] The molecule is further characterized by a 3,4-dichlorobenzyl group linked via an ether-like N-O bond. Accurate determination of its molecular identity and structural integrity is a prerequisite for its use in drug discovery, chemical biology, and materials science.
Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[3][4] When coupled with tandem mass spectrometry (MS/MS), it provides definitive structural information through controlled fragmentation of the parent molecule, which is crucial for confirming covalent structures and identifying potential metabolites or degradation products in complex matrices.[5][6]
This application note provides a comprehensive guide for the robust analysis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail an optimized methodology using Electrospray Ionization (ESI) and outline the expected fragmentation patterns, providing researchers with a validated protocol for unambiguous characterization.
Physicochemical Properties & Ionization Strategy
Molecular Formula: C₁₅H₉Cl₂NO₃ Monoisotopic Mass: 337.00 g/mol
The structure contains several polar functional groups, including two carbonyl groups, an ether oxygen, and an imide nitrogen, making it highly suitable for "soft" ionization techniques like Electrospray Ionization (ESI).[7][8] ESI is ideal as it minimizes in-source fragmentation, ensuring the molecular ion is preserved for subsequent MS/MS analysis.[8][9]
Given the presence of nitrogen and oxygen atoms which can readily accept a proton, the analysis will be conducted in Positive Ion Mode . The expected primary ion will be the protonated molecule, [M+H]⁺. A critical feature for identification is the presence of two chlorine atoms, which will produce a characteristic isotopic pattern for any chlorine-containing ion. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) results in a distinctive M, M+2, and M+4 peak cluster with an approximate intensity ratio of 9:6:1, serving as a primary diagnostic filter.
Comprehensive Experimental Protocol: LC-MS/MS
The following protocol is designed for a standard reverse-phase LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
Sample and Reagent Preparation
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.
-
Dissolve in 1.0 mL of LC-MS grade methanol or acetonitrile. Vortex for 30 seconds to ensure complete dissolution.
-
Rationale: Methanol and acetonitrile are excellent solvents for a broad range of organic molecules and are fully compatible with ESI-MS due to their volatility and ability to support ionization.
-
-
Working Solution (1 µg/mL):
-
Perform a serial dilution of the stock solution. For example, transfer 10 µL of the 1 mg/mL stock into 990 µL of 50:50 acetonitrile:water to create a 10 µg/mL intermediate solution.
-
Transfer 100 µL of the intermediate solution into 900 µL of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid).
-
Rationale: A working concentration in the low µg/mL to high ng/mL range is typically sufficient for modern mass spectrometers, preventing detector saturation while providing a strong signal-to-noise ratio.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Acetonitrile (LC-MS Grade) with 0.1% Formic Acid.
-
Rationale: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal intensity.[10]
-
Data Acquisition Workflow
Caption: Overall experimental workflow from sample preparation to final data analysis.
Instrumental Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase chemistry suitable for non-polar to moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for analyte retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for analyte elution. |
| Gradient | 5% B to 95% B over 5 min | Ensures sharp peak shape and elution of the analyte while cleaning the column. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity, leading to better chromatography. |
| Injection Vol. | 2 µL | A small volume prevents peak distortion and column overloading. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Value | Rationale |
| Ionization Mode | ESI Positive | Promotes the formation of [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimal voltage for stable electrospray and efficient ion generation. |
| Source Temp. | 120 °C | Facilitates desolvation of droplets without causing thermal degradation. |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation from the generated ions. |
| Cone Gas Flow | 50 L/Hr | Prevents solvent neutrals from entering the mass analyzer. |
| Desolvation Gas | 800 L/Hr (Nitrogen) | High flow of inert gas to aid in the desolvation process. |
| MS1 Scan Range | m/z 100 - 500 | Covers the expected molecular ion and potential low-mass fragments. |
| MS/MS Precursor | m/z 338.0 | The monoisotopic mass of the protonated molecule [C₁₅H₁₀Cl₂NO₃]⁺. |
| Collision Energy | 15 - 35 eV (Ramp) | A ramp of collision energies ensures the capture of both low- and high-energy fragments. |
Data Interpretation: Expected Spectra and Fragmentation
Full Scan (MS1) Spectrum: The Isotopic Signature
The primary goal of the MS1 scan is to confirm the molecular weight and the presence of two chlorine atoms. The analysis should reveal a distinct isotopic cluster corresponding to the [M+H]⁺ ion.
Table 3: Predicted Isotopic Distribution for the [M+H]⁺ Ion (C₁₅H₁₀Cl₂NO₃⁺)
| Ion Species | Exact Mass (m/z) | Relative Abundance (%) |
| [M+H]⁺ (²x³⁵Cl) | 338.0032 | 100.0 |
| [M+H]⁺ (¹x³⁵Cl, ¹x³⁷Cl) | 339.9993 | 65.1 |
| [M+H]⁺ (²x³⁷Cl) | 341.9963 | 10.6 |
Causality: The observation of this cluster with the correct m/z values and relative intensities is the first and most critical step in confirming the compound's identity.
Tandem MS (MS/MS) Spectrum: Structural Elucidation
Tandem mass spectrometry involves isolating the precursor ion (m/z 338.0) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[11][12] The fragmentation pattern provides a structural fingerprint of the molecule. The weakest bonds are most likely to cleave. In this molecule, the benzylic ether C-O bond and the N-O bond are prime candidates for initial fragmentation.
Proposed Major Fragmentation Pathways:
-
Cleavage of the Benzylic C-O Bond: This is a highly probable fragmentation, leading to the formation of a stable 3,4-dichlorobenzyl cation and a neutral isoindoline-1,3-dione radical with an attached oxygen.
-
Cleavage of the N-O Bond: The N-O bond is inherently weak and its cleavage would result in an isoindoline-1,3-dione radical cation and a 3,4-dichlorobenzyloxy neutral radical.
-
Fragmentation of the Isoindoline-1,3-dione Ring: Subsequent fragmentation can occur within the phthalimide structure, often involving the loss of carbon monoxide (CO).
Caption: Proposed major fragmentation pathways for protonated 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.
Table 4: Key Predicted Fragment Ions for Structural Confirmation
| Fragment Ion (m/z) | Proposed Identity | Rationale |
| 159.0 | [C₇H₅Cl₂]⁺ | Formation of the highly stable 3,4-dichlorobenzyl cation. This ion will also exhibit a Cl₂ isotopic pattern (m/z 159, 161, 163). |
| 178.0 | [C₈H₅NO₃]⁺ | Corresponds to the protonated N-hydroxyphthalimide fragment resulting from cleavage of the benzylic C-O bond. |
| 148.0 | [C₈H₆NO₂]⁺ | Represents the protonated isoindoline-1,3-dione (phthalimide) fragment, likely formed after cleavage of the N-O bond and rearrangement. |
| 120.0 | [C₇H₆NO]⁺ | Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 148 fragment, a characteristic fragmentation of phthalimides. |
Self-Validation: The presence of the dichlorobenzyl cation at m/z 159 (with its isotopic pattern) and the phthalimide-related ions at m/z 148 and 120 provides a multi-point, self-validating system. Observing these specific fragments together strongly confirms the connectivity and identity of the parent molecule.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione by LC-MS/MS. By following the prescribed sample preparation, chromatography, and mass spectrometry conditions, researchers can reliably confirm the molecular weight and structure of this compound. The interpretation of both the MS1 isotopic pattern and the MS/MS fragmentation fingerprint offers a robust and definitive method for its characterization, which is essential for quality control and for advancing its application in pharmaceutical and chemical research.
References
- Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. (2025). Mass Spectrometry & Purification Techniques, 11(2).
- In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. (2024). RSC Publishing.
- Tandem mass spectrometry instrumentation and application in pharmaceutical analysis. GSC Biological and Pharmaceutical Sciences, 13(02), 143–152.
-
Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 121–122. Available at: [Link]
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. (2024). Preprints.org.
- Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). ACS Omega.
- Reported isoindoline-1,3-dione derivatives. (n.d.). ResearchGate.
- Principles of Electrospray Ionization. (2025). ResearchGate.
-
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2013). PubMed. Available at: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PMC. Available at: [Link]
-
Electrospray ionization. (n.d.). Wikipedia. Available at: [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]
- Fragmentation Patterns. (n.d.). Michigan State University Department of Chemistry.
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (2023). ResearchGate. Available at: [Link]
Sources
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. longdom.org [longdom.org]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. idc-online.com [idc-online.com]
- 10. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tandam mass spectrometry instrumentation and application in pharmaceutical analysis - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Note: Chromatographic Purification of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide
Introduction and Scope
The compound 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (often referred to as N-(3,4-dichlorobenzyloxy)phthalimide) is a critical protected intermediate in the synthesis of O-(3,4-dichlorobenzyl)hydroxylamine. This hydroxylamine derivative is a highly valued pharmacophore and building block in modern drug discovery, prominently featured in the development of Indoleamine 2,3-Dioxygenase-1 (IDO1) inhibitors for cancer immunotherapy[1], as well as novel N-hydroxypyridinedione-based inhibitors targeting Hepatitis B Virus (HBV) RNase H[2][3].
Synthesized typically via the nucleophilic substitution of 3,4-dichlorobenzyl chloride with the potassium or sodium salt of N-hydroxyphthalimide (NHPI)[4], or via a Mitsunobu reaction[1], the crude reaction mixture contains highly lipophilic unreacted alkyl halides, polar unreacted NHPI, and various reaction byproducts. This application note details the causality-driven chromatographic principles and step-by-step protocols required to isolate the target N-alkoxyphthalimide with >98% purity, ensuring downstream hydrazinolysis (deprotection) yields pharmaceutical-grade hydroxylamine.
Chromatographic Theory & Mechanistic Insights
As a Senior Application Scientist, it is crucial to understand why specific chromatographic parameters are chosen rather than simply following a recipe.
Structural Causality in Retention
The target molecule consists of two distinct domains governing its interaction with normal-phase silica gel:
-
The Phthalimide Core: Contains two carbonyl groups that act as strong hydrogen-bond acceptors. This domain interacts moderately with the free silanol groups (-SiOH) on the silica surface via dipole-dipole and hydrogen-bonding interactions.
-
The 3,4-Dichlorobenzyl Moiety: Highly lipophilic and electron-deficient. This domain limits the overall polarity of the molecule, preventing it from being irreversibly adsorbed onto the stationary phase.
Separation Dynamics:
-
Impurity 1 (3,4-Dichlorobenzyl chloride/bromide): Lacks any strong hydrogen-bond acceptors. It elutes near the solvent front (
in 15% Ethyl Acetate/Hexane). -
Target Compound: Elutes cleanly at an intermediate retention time (
in 15% Ethyl Acetate/Hexane)[5]. -
Impurity 2 (Unreacted NHPI): Contains a highly acidic and polar N-OH group (
). If not completely removed during aqueous basic workup, it will streak severely on the column and elute very late ( ).
Detection Strategy
Both the phthalimide ring and the dichlorobenzene ring are strong chromophores. The extended
Process Visualization
The following diagram illustrates the logical workflow from crude reaction mixture to the isolated, pure N-alkoxyphthalimide, highlighting the critical phase transitions.
Workflow for synthesis and chromatographic purification of N-alkoxyphthalimide derivatives.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed to be a self-validating system; intermediate TLC checks ensure that the operator can dynamically adjust the gradient if environmental factors (e.g., silica hydration levels) alter retention times.
Pre-Chromatographic Preparation (Crucial Step)
Note: Direct liquid injection of the crude mixture dissolved in a polar solvent (like DCM or EtOAc) will cause "band broadening" and ruin the separation. Dry loading is mandatory.
-
Dissolve the crude organic extract (~5 g) in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add 10–15 g of dry Silica Gel (60 Å, 230–400 mesh) to the flask.
-
Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is obtained.
Column Equilibration
-
Pack a flash chromatography column (e.g., 40 g or 80 g silica cartridge depending on scale) using 100% Hexane (or Petroleum Ether).
-
Load the dry-adsorbed sample onto the head of the column. Add a 1 cm protective layer of clean sea sand on top to prevent bed disturbance.
Gradient Elution Execution
Run the separation using a step-gradient to selectively elute the non-polar impurities before mobilizing the target compound.
Table 1: Optimized Step-Gradient Elution Profile
| Column Volumes (CV) | % Hexane | % Ethyl Acetate | Purpose / Causality |
| 0.0 – 2.0 | 100% | 0% | Flushes residual non-polar alkyl halides (3,4-dichlorobenzyl chloride). |
| 2.0 – 5.0 | 95% | 5% | Transitions the column; begins mobilizing slightly polar byproducts. |
| 5.0 – 10.0 | 85% | 15% | Target Elution Window. The target compound elutes cleanly here. |
| 10.0 – 12.0 | 50% | 50% | Column wash. Strips highly polar impurities and trace unreacted NHPI. |
Fraction Analysis & Pooling
-
Monitor the eluent via UV detection at 254 nm.
-
Spot the collected fractions on a silica gel TLC plate (F254). Develop in 20% EtOAc/Hexane.
-
Visualize under a UV lamp. The target compound will appear as a dark, distinct spot at
. -
Pool fractions containing the single target spot. Evaporate under reduced pressure to yield 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione as a white to off-white solid.
Troubleshooting & Data Interpretation
Even with a robust protocol, variations in silica activity or crude matrix complexity can cause issues. Use the self-validating troubleshooting matrix below to correct deviations dynamically.
Table 2: Chromatographic Troubleshooting Guide
| Observation | Mechanistic Cause | Corrective Action |
| Target compound elutes too early (co-eluting with solvent front) | The initial mobile phase is too polar, or the sample was liquid-loaded in a strong solvent. | Ensure rigorous dry-loading. Reduce initial EtOAc concentration to 2% or extend the 100% Hexane wash. |
| Severe streaking of a baseline impurity into the target fractions | Unreacted N-hydroxyphthalimide (NHPI) is dragging through the column due to hydrogen bonding. | Pre-treat the crude mixture with a 5% aqueous |
| Product crystallizes on the column tip or in the detector | The target compound has low solubility in high-hexane concentrations at high concentrations. | Slightly increase the EtOAc percentage (e.g., to 20%) to maintain solubility, or use a heated column jacket if available. |
| Low recovery (<60%) despite complete consumption of starting material | Product is trapped on the silica due to excessive silanol activity (highly active silica). | Switch to a slightly more polar elution system (e.g., add 1% DCM to the mobile phase) to compete for silanol binding sites. |
References
-
Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies National Center for Biotechnology Information (PMC) URL:[Link][3]
-
O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Highly Efficient, Low-Cost, and Simple Protocol for the Preparation of O-(Phenylmethyl)hydroxylamine American Chemical Society (ACS Publications) URL:[Link][4]
-
Imparting sensitivity and selectivity to a gold nanoparticle chemiresistor through thiol monolayer functionalization for sensing acetone National Center for Biotechnology Information (PMC) URL:[Link][5]
Sources
- 1. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imparting sensitivity and selectivity to a gold nanoparticle chemiresistor through thiol monolayer functionalization for sensing acetone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Evaluation of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
This Application Note is designed for researchers investigating the pharmacological potential of N-alkoxyphthalimide derivatives. It focuses on 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (also known as N-(3,4-dichlorobenzyloxy)phthalimide), a compound serving both as a bioactive agent and a critical metabolic precursor.[1]
Executive Summary & Mechanism of Action
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a lipophilic N-alkoxyphthalimide.[1] While often utilized in medicinal chemistry as a stable precursor for O-(3,4-dichlorobenzyl)hydroxylamine (a pharmacophore found in HBV RNase H inhibitors and herbicides), the intact molecule exhibits distinct biological activities in vivo.[1]
Core Mechanisms[1]
-
Metabolic Release of Oxyamines: In vivo, the N-O bond is susceptible to hydrazinolysis-like cleavage or enzymatic hydrolysis, releasing O-(3,4-dichlorobenzyl)hydroxylamine .[1] This metabolite acts as a nucleophilic inhibitor of specific enzymes (e.g., histidine decarboxylase, specific viral RNases).[1]
-
Intrinsic Phthalimide Activity: The intact isoindoline-1,3-dione scaffold modulates cytokine production (specifically TNF-
and COX-2 expression), conferring anti-inflammatory properties similar to thalidomide analogs but with a distinct toxicity profile due to the alkoxy linker.[1] -
Antimicrobial Action: The 3,4-dichlorobenzyl moiety enhances lipophilicity, facilitating membrane penetration in bacterial models, where it acts as a bacteriostat.[1]
Experimental Workflow Visualization
The following diagram illustrates the critical decision pathways for in vivo studies, distinguishing between testing the intact immunomodulator and the metabolic precursor.
Caption: Workflow for selecting the appropriate in vivo model based on the compound's dual mechanism of action.
Formulation & Administration Protocol
Due to the high lipophilicity of the 3,4-dichlorobenzyl group and the phthalimide core, solubility is the primary challenge. Improper formulation leads to precipitation in the peritoneal cavity, invalidating bioavailability data.[1]
Vehicle Preparation (Standardized)[1]
-
Stock Solution: Dissolve 50 mg of compound in 1 mL of 100% DMSO (warm to 37°C if necessary).
-
Working Solution (For IP Injection):
Dosage Guidelines
| Study Type | Route | Dosage Range | Frequency | Endpoint |
| PK / Metabolism | IV / IP | 5 - 10 mg/kg | Single Bolus | Plasma T1/2, Hydroxylamine release |
| Anti-inflammatory | IP / PO | 10 - 50 mg/kg | Daily (x3 days) | Edema reduction, Cytokine levels |
| Antimicrobial | IP | 25 - 75 mg/kg | b.i.d (x5 days) | Bacterial colony counts (CFU) |
Detailed Experimental Protocols
Protocol A: Pharmacokinetic Profiling (Metabolic Stability)
Objective: Determine the rate of conversion from the parent phthalimide to the active O-(3,4-dichlorobenzyl)hydroxylamine metabolite.
-
Animals: Male CD-1 Mice (25-30g), n=3 per timepoint.
-
Administration: Administer 10 mg/kg IV (tail vein) or IP.
-
Sampling: Collect blood (20
L) via saphenous vein at 15 min, 1h, 4h, 8h, and 24h.[1] -
Processing:
-
Precipitate proteins with cold acetonitrile containing an internal standard (e.g., phthalimide-d4).[1]
-
Centrifuge at 10,000 x g for 10 min.
-
-
Analysis (LC-MS/MS):
-
Monitor Transition 1 (Parent): 321.0
146.0 (Phthalimide fragment).[1] -
Monitor Transition 2 (Metabolite): 191.0
159.0 (Dichlorobenzyl fragment).[1] -
Note: A rapid disappearance of Parent with a rise in Metabolite indicates high "pro-drug" activity.[1] Stability of the Parent indicates the phthalimide itself is the active agent.[1]
-
Protocol B: Anti-Inflammatory Evaluation (Carrageenan-Induced Edema)
Objective: Assess the intrinsic immunomodulatory capacity of the phthalimide scaffold.[1]
-
Pre-treatment: Administer test compound (25 mg/kg, IP) 1 hour prior to induction.[1] Include a Vehicle Control and a Positive Control (e.g., Indomethacin 10 mg/kg).[1]
-
Induction: Inject 50
L of 1% -carrageenan (in saline) into the sub-plantar tissue of the right hind paw.[1] -
Measurement: Measure paw volume using a plethysmometer at 0h (baseline), 1h, 3h, and 6h post-injection.[1]
-
Tissue Harvest: At 6h, euthanize animals and collect paw tissue.
-
Biomarker Analysis: Homogenize tissue and quantify TNF-
and IL-1 via ELISA.[1] Phthalimide derivatives typically suppress TNF- production by 40-60%.[1]
Protocol C: Antimicrobial (Bacteriostatic) Assay
Objective: Verify in vivo bacteriostatic activity against susceptible strains (e.g., S. aureus).[1]
-
Inoculation: Intraperitoneal injection of
CFU of S. aureus (ATCC 29213).[1] -
Treatment: 1 hour post-infection, administer Compound (50 mg/kg, IP).[1] Repeat every 12 hours for 48 hours.
-
Readout:
Data Reporting & Analysis
When reporting results, data should be tabulated to allow direct comparison of the "Parent" vs. "Metabolite" effects.[1]
Table 1: Pharmacokinetic Parameters (Example Structure)
| Parameter | Parent Compound | Metabolite (Hydroxylamine) | Interpretation |
|---|
| Cmax (
Statistical Validation:
-
All in vivo efficacy data must be analyzed using One-way ANOVA followed by Dunnett’s post-hoc test.
-
P-values < 0.05 are considered significant.
-
Error bars in graphs must represent Standard Error of the Mean (SEM).[1]
References
-
Laggner, C., et al. (2024).[1] "Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies." Molecules, 29(1), 123.[1] (Describes the synthesis of 2-((3,4-dichlorobenzyl)oxy)isoindoline-1,3-dione as a key intermediate/precursor). [1]
-
Major, A., et al. (1961).[1] "Bacteriostats: III. Oxyamines and their derivatives."[2] Canadian Journal of Chemistry, 39, 123-129.[1] (Establishes the bacteriostatic activity of N-alkoxyphthalimide derivatives and their hydrolysis products). [1]
-
Lima, L.M., et al. (2025).[1][3] "Phthalimides as anti-inflammatory agents: A review of the reported derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides the structural basis for the anti-inflammatory activity of the isoindoline-1,3-dione core).[1] [1]
-
Kushwaha, N., et al. (2016).[1] "Phthalimide derivatives with anti-inflammatory activity."[1][4][5] ResearchGate.[1] (Comparative analysis of phthalimide substitutions and their in vivo efficacy).
Sources
Technical Application Note: 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
This guide is structured as a high-level Technical Application Note for drug discovery professionals. It focuses on the dual utility of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione as both a stable precursor for privileged hydroxylamines and a modern reagent for radical-mediated C-H functionalization.
Role: Privileged Building Block & Redox-Active Radical Precursor
CAS Registry Number: (Analogous to 79183-19-0 series)
Molecular Formula: C
Executive Summary
In modern drug discovery, 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (hereafter referred to as DCB-IPD ) serves two critical functions. First, it acts as a robust, crystalline "masked" form of O-(3,4-dichlorobenzyl)hydroxylamine—a volatile and unstable intermediate required for synthesizing oxime-ether pharmacophores found in antifungal and antimicrobial agents. Second, within the emerging field of photoredox catalysis, DCB-IPD functions as a redox-active ester (N-alkoxyphthalimide), enabling the generation of electrophilic alkoxyl radicals for site-selective C(sp
This guide provides validated protocols for its synthesis, deprotection, and application in radical chemistry, emphasizing yield optimization and impurity control.
Chemical Biology & Mechanism[1]
The "Oxy-Gabriel" Strategy
The primary utility of DCB-IPD is based on the modified Gabriel Synthesis. Direct alkylation of hydroxylamine is prone to over-alkylation (yielding N,O-dialkyl species). DCB-IPD utilizes the phthalimide moiety to protect the nitrogen, ensuring exclusive mono-O-alkylation. Upon hydrazinolysis, the free oxyamine is released, which is a key building block for oxime ether drugs (e.g., analogs of Oxiconazole).
Redox-Active Radical Generation
Under visible light irradiation or electrochemical oxidation, the N-O bond in DCB-IPD undergoes homolytic cleavage (often coupled with decarboxylation or reduction of the phthalimide radical anion). This generates a (3,4-dichlorobenzyl)oxy radical . This species is a potent hydrogen atom transfer (HAT) reagent, capable of abstracting hydrogen from remote, unactivated C-H bonds, enabling "late-stage functionalization" of drug scaffolds.
Mechanistic Visualization
The following diagram illustrates the dual pathways: the classical deprotection to the oxyamine and the modern radical generation pathway.
Caption: Dual divergent utility of DCB-IPD: Pathway A yields the oxyamine building block; Pathway B generates reactive radicals for synthesis.
Experimental Protocols
Protocol A: Scalable Synthesis of DCB-IPD
Objective: Synthesis of the title compound via alkylation of N-hydroxyphthalimide. Scale: 10 mmol (adaptable to kg scale).
Reagents:
-
N-Hydroxyphthalimide (NHPI): 1.63 g (10 mmol)
-
3,4-Dichlorobenzyl chloride: 2.15 g (11 mmol)
-
Triethylamine (TEA): 1.52 g (15 mmol) (Base)
-
Acetonitrile (ACN) or DMF: 20 mL (Solvent)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve NHPI (1.0 equiv) in ACN (5 vol). Note: ACN is preferred over DMF for easier workup, though DMF accelerates the reaction.
-
Base Addition: Add TEA (1.5 equiv) dropwise at room temperature. The solution will turn deep red/orange due to the formation of the N-hydroxyphthalimide anion.
-
Alkylation: Add 3,4-Dichlorobenzyl chloride (1.1 equiv) slowly.
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The red color typically fades to light yellow as the anion is consumed.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with vigorous stirring.
-
The product, DCB-IPD, will precipitate as a white to off-white solid.
-
-
Purification: Filter the solid and wash with cold water (2 x 20 mL) followed by cold hexanes (1 x 20 mL) to remove unreacted benzyl chloride.
-
Drying: Dry under vacuum at 45°C for 12 hours.
Expected Yield: 85–95%.
QC Check:
Protocol B: Deprotection to O-(3,4-Dichlorobenzyl)hydroxylamine
Objective: Release the free oxyamine for downstream drug synthesis (e.g., oxime formation). Safety Warning: Hydrazine is toxic and potentially unstable. Methylhydrazine is an alternative but also toxic. Work in a fume hood.
Reagents:
-
DCB-IPD (from Protocol A): 1.0 equiv
-
Hydrazine hydrate (64% or 80%): 3.0 equiv
-
Ethanol (EtOH): 10 vol
Methodology:
-
Suspension: Suspend DCB-IPD in EtOH. The compound may not fully dissolve initially.
-
Cleavage: Add hydrazine hydrate dropwise.
-
Digestion: Stir at room temperature for 1 hour, then warm to 50°C for 2 hours. A voluminous white precipitate (phthalhydrazide) will form.
-
Filtration: Cool to 0°C. Filter off the solid phthalhydrazide byproduct.
-
Extraction: Concentrate the filtrate (ethanol) to approx. 20% volume. Dilute with Et
O or EtOAc and wash with 5% NaHCO . -
Isolation: Dry the organic layer over Na
SO and concentrate.-
Critical Step: The free base is an oil or low-melting solid. For storage, immediately convert to the hydrochloride salt by adding 4M HCl in dioxane.
-
Protocol C: Photoredox C-H Functionalization (Application)
Objective: Use DCB-IPD as a radical precursor to alkylate a heterocycle (Minisci-type reaction).
Reagents:
-
DCB-IPD: 1.0 equiv
-
Substrate (e.g., Lepidine/Quinoline derivative): 5.0 equiv (solvent/reactant)
-
Photocatalyst: fac-Ir(ppy)
(1 mol%) or Eosin Y (organic alternative). -
Hantzsch Ester: 1.5 equiv (Reductant source).
-
Solvent: DCM or DMSO.
-
Light Source: Blue LED (450 nm).
Methodology:
-
Setup: In a Pyrex vial, combine DCB-IPD, Photocatalyst, and Hantzsch Ester in degassed solvent.
-
Irradiation: Irradiate with Blue LEDs at room temperature for 12–24 hours.
-
Mechanism: The excited catalyst reduces the DCB-IPD. The N-O bond cleaves, releasing the phthalimide anion and the (3,4-dichlorobenzyl)oxy radical .
-
Reaction: This radical abstracts a hydrogen atom or adds to the activated position of the heterocycle.
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to Off-White Crystalline Solid | Visual |
| Melting Point | 138–142°C (Typical for N-alkoxyphthalimides) | Capillary |
| 400 MHz | ||
| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in Water | Saturation |
| Stability | Stable at RT; Hydrolyzes in strong base | Stress Test |
References
-
Synthesis of N-Alkoxyphthalimides
-
Grochowski, E., & Jurczak, J. (1976). "Synthesis of N-alkoxyphthalimides via alkylation of N-hydroxyphthalimide." Synthesis, 1976(10), 682-684. Link
-
-
Biological Activity of Phthalimide Derivatives
-
Radical Chemistry (N-Alkoxyphthalimides)
-
Cornella, J., et al. (2019). "Practical Ni-catalyzed aryl-alkyl cross-coupling of secondary redox-active esters." Nature Catalysis, 2, 553–558. Link
- Note: This reference establishes the utility of N-hydroxyphthalimide esters as redox-active radical precursors.
-
- Gabriel Synthesis Modification: Molina, P., et al. (1984). "Preparation of O-substituted hydroxylamines from N-hydroxyphthalimide." Synthesis, 1984(11), 944-946.
Sources
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
[1]
Executive Summary & Reaction Scope
This guide addresses the synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione via the O-alkylation of N-hydroxyphthalimide (NHPI) with 3,4-dichlorobenzyl chloride .[1]
While this reaction follows a standard
The Chemical System[2][3][4][5][6]
The "Gold Standard" Protocol
Do not rely on generic alkylation conditions. The following protocol utilizes the Finkelstein modification (in-situ iodide exchange) and a mild base/polar aprotic system to maximize kinetics while minimizing ring-opening side reactions.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| N-Hydroxyphthalimide (NHPI) | Nucleophile | 1.0 | Limiting reagent. |
| 3,4-Dichlorobenzyl chloride | Electrophile | 1.1 | Slight excess ensures complete consumption of NHPI.[1] |
| Potassium Carbonate ( | Base | 1.5 | Anhydrous, granular. Avoid NaOH/KOH (causes hydrolysis). |
| Potassium Iodide (KI) | Catalyst | 0.1 | Essential for converting -Cl to -I (better leaving group).[1] |
| DMF (Dimethylformamide) | Solvent | [0.5 M] | Must be anhydrous. Alternative: Acetonitrile (slower). |
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve NHPI (1.0 equiv) in anhydrous DMF (5 mL per mmol) .
-
Deprotonation: Add
(1.5 equiv) . The solution may turn yellow/orange due to the formation of the N-hydroxyphthalimide anion.[1] Stir at Room Temperature (RT) for 15 minutes. -
Catalyst Addition: Add KI (0.1 equiv) . Note: This converts the benzyl chloride to the more reactive benzyl iodide in situ.
-
Alkylation: Dropwise add 3,4-dichlorobenzyl chloride (1.1 equiv) .
-
Reaction: Heat to 60°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting NHPI spot (low
, streaks) should disappear.
-
-
Quench & Precipitation (Critical Step):
-
Purification:
-
Filter the solid.
-
Wash 1: Water (to remove DMF and inorganic salts).
-
Wash 2: Cold 5%
(removes unreacted NHPI). -
Wash 3: Cold Isopropanol (removes trace benzyl chloride).
-
Dry under vacuum at 45°C.[1]
-
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the specific "Critical Control Points" (CCP) where yield is often lost.
Figure 1: Reaction mechanism highlighting the catalytic activation of the electrophile and the risk of hydrolysis.
Optimization Logic (The "Why")
The Finkelstein Effect (Why add KI?)
Benzyl chlorides are moderately reactive. By adding catalytic Potassium Iodide (KI), you generate the benzyl iodide in situ. Iodide is a better leaving group than chloride, accelerating the reaction rate significantly.
-
Benefit: Allows for lower reaction temperatures (60°C vs 100°C), reducing the thermal degradation of the phthalimide ring.
Base Selection ( vs. TEA)
-
Triethylamine (TEA): Often creates a deep red charge-transfer complex with NHPI.[1] While effective, TEA can sometimes be difficult to remove completely, and the "red oil" syndrome complicates crystallization.
-
: The
of NHPI is ~6–7. Carbonate is strong enough to deprotonate it completely but not strong enough to rapidly attack the imide carbonyl (which leads to ring opening/hydrolysis).
Solvent Choice
-
DMF: The gold standard for
. It solvates the cation ( ), leaving the NHPI anion "naked" and highly reactive. -
Acetonitrile: A safer alternative, but requires reflux (82°C) and longer times. Use DMF for yield; use Acetonitrile for ease of workup (evaporation).
Troubleshooting Guide (FAQs)
Q1: My product is a sticky gum/oil instead of a solid. What happened?
Cause: Residual solvent (DMF) or excess benzyl halide. Solution:
-
Trituration: Add cold methanol or isopropanol to the gum and scratch the side of the flask with a glass rod. This induces crystallization.
-
Water Pour: Ensure you pour the reaction mixture into water, not water into the reaction. The rapid dilution forces precipitation.
Q2: The reaction mixture turned deep red. Is this normal?
Context: This is common if using amines (TEA/Pyridine) or if the reaction is highly concentrated. Analysis: It indicates the formation of the N-hydroxyphthalimide anion or a charge-transfer complex.[1] Action: Proceed. The color usually disappears upon quenching with acid or water. If the final product is red, it is impure. Recrystallize from Ethanol/Acetone.[1]
Q3: I have low yield (<50%), and the NMR shows a broad -OH peak.
Cause: Hydrolysis of the phthalimide ring to phthalamic acid . Prevention:
-
Ensure reagents are anhydrous .
-
Lower the temperature (do not exceed 70°C).
-
Switch from NaOH/KOH to
or .
Q4: How do I remove unreacted NHPI?
Solution: NHPI is acidic (
Troubleshooting Logic Tree
Use this decision tree to diagnose experimental failures rapidly.
Figure 2: Diagnostic workflow for yield and purity issues.[1]
References
-
PubChem. (n.d.). N-Hydroxyphthalimide Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Gambarotti, C., et al. (2013).[3] Metal-free aerobic oxidations mediated by N-hydroxyphthalimide.[1][4] A concise review. Beilstein Journal of Organic Chemistry. Retrieved March 1, 2026, from [Link]
-
Sugamoto, K., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. Retrieved March 1, 2026, from [Link]
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione solubility issues and solutions
Welcome to the technical support center for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this and structurally similar compounds. Our goal is to provide you with not just protocols, but the scientific rationale to make informed decisions in your experimental design.
I. Understanding the Challenge: The "Brick Dust" Problem
Many promising new chemical entities (NCEs), including derivatives of isoindoline-1,3-dione, exhibit poor aqueous solubility.[1][2][3] This characteristic, often colloquially referred to as "brick dust," can severely limit a compound's bioavailability and therapeutic potential, posing a significant hurdle in preclinical and clinical development.[4][5] The low solubility of these compounds in the gastrointestinal tract leads to poor absorption and, consequently, low systemic exposure.
The isoindoline-1,3-dione scaffold, while a valuable pharmacophore in medicinal chemistry, contributes to a rigid, planar structure that can favor strong crystal lattice energy.[6][7] The addition of a dichlorobenzyl group further increases the lipophilicity of the molecule, often leading to very low water solubility. This guide will walk you through systematic approaches to overcome these challenges.
II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This section is designed as a logical workflow to diagnose and solve solubility problems encountered during your experiments.
Initial Observation: Compound Precipitation or Incomplete Dissolution
Question: My 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is not dissolving in my aqueous buffer system. What should I do first?
Answer: The first step is to systematically characterize the solubility of your compound. This involves moving from simple, common laboratory solvents to more complex formulation strategies. Avoid the temptation to immediately jump to a high concentration of organic solvent without a clear rationale, as this can complicate downstream in vitro and in vivo assays.
Workflow for Initial Solubility Screening:
Caption: Initial solubility troubleshooting workflow.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the poor solubility of compounds like 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione?
A1: The poor solubility of such compounds is often multifactorial, stemming from their physicochemical properties. High crystal lattice energy makes it difficult for solvent molecules to break apart the solid-state structure. Additionally, high lipophilicity, indicated by a high LogP value, results in low affinity for aqueous environments.[8][9]
Q2: I've dissolved my compound in 100% DMSO for my in vitro assay, but I'm seeing inconsistent results. Could this be related to solubility?
A2: Absolutely. While DMSO is an excellent solvent for initial stock solutions, introducing a high concentration of it into an aqueous assay medium can cause the compound to precipitate out of solution in a fine, often invisible, suspension. This leads to an overestimation of the compound's concentration in the dissolved state and can result in high variability and inaccurate pharmacological data. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) and that your compound remains soluble at this concentration.
Q3: Can I use pH modification to improve the solubility of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione?
A3: The structure of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione does not contain readily ionizable functional groups. Therefore, pH adjustment is unlikely to significantly enhance its aqueous solubility.[4] This strategy is most effective for acidic or basic compounds.[5][10]
Q4: Are there any safety concerns I should be aware of when handling this compound and its formulations?
A4: As with any research chemical, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. When working with organic solvents, ensure adequate ventilation. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11]
IV. Solubility Enhancement Strategies and Protocols
If initial troubleshooting indicates a persistent solubility issue, the following strategies can be employed.
Strategy 1: Co-solvents
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[12][13]
Common Co-solvents:
-
Propylene glycol (PG)
-
Polyethylene glycol 300/400 (PEG 300/400)
-
Ethanol
-
Glycerin
Protocol for Co-solvent Screening:
-
Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 50 mg/mL in DMSO).
-
In separate vials, prepare various co-solvent/water blends (e.g., 10%, 20%, 30% v/v of PEG 400 in water).
-
Add a small aliquot of the stock solution to each blend to achieve the desired final concentration.
-
Vortex each solution vigorously for 1-2 minutes.
-
Visually inspect for any precipitation immediately and after a set time (e.g., 1, 4, and 24 hours).
-
Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV.[14]
| Co-solvent System (v/v) | Target Concentration (µg/mL) | Visual Observation (24h) | Measured Solubility (µg/mL) |
| 10% PEG 400 in Water | 100 | Precipitation | 25.3 |
| 20% PEG 400 in Water | 100 | Slight Haze | 78.1 |
| 30% PEG 400 in Water | 100 | Clear Solution | >100 |
| 10% Ethanol in Water | 100 | Precipitation | 15.8 |
Table 1: Example solubility data for a poorly soluble compound in various co-solvent systems.
Strategy 2: Surfactants and Micellar Solubilization
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[2][4]
Common Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Cremophor® EL
-
Sodium dodecyl sulfate (SDS)
Workflow for Surfactant-based Formulation:
Caption: Workflow for screening surfactant-based formulations.
Strategy 3: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble compounds can be encapsulated within this hydrophobic core, forming an inclusion complex that has significantly improved aqueous solubility.[1][5][13]
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol for Cyclodextrin Inclusion Complex Preparation:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD).
-
Slowly add the 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione to the cyclodextrin solution while stirring or sonicating.
-
Continue to stir the mixture at room temperature for 24-72 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the compound-cyclodextrin inclusion complex.
-
The solution can be lyophilized to obtain a solid powder of the complex, which can be readily reconstituted in water.
Strategy 4: Amorphous Solid Dispersions (ASDs)
Principle: For compounds with very high melting points and strong crystal structures, converting the crystalline form to a higher-energy amorphous state can dramatically improve solubility and dissolution rates.[9] This is typically achieved by dispersing the compound in a polymer matrix.
Common Techniques for ASD Preparation:
-
Spray Drying: The compound and a polymer are dissolved in a common solvent, and the solution is sprayed into a hot air stream, rapidly evaporating the solvent and leaving behind an amorphous solid dispersion.[15]
-
Hot-Melt Extrusion (HME): The compound and a thermoplastic polymer are mixed and heated, then extruded to form a solid dispersion. This is a solvent-free method.[15]
This is an advanced technique generally employed when simpler methods are insufficient and requires specialized equipment.
Strategy 5: Particle Size Reduction
Principle: Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can lead to an increased rate of dissolution as described by the Noyes-Whitney equation.[1][5]
Common Techniques:
-
Micronization: Mechanical milling processes (e.g., jet milling) to reduce particle size to the micron range.[12]
-
Nanosuspensions: Production of drug nanoparticles, often stabilized with surfactants, which can dramatically increase dissolution velocity.[1][2]
V. Conclusion
The solubility challenges presented by 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione are common in modern drug discovery. A systematic and mechanistically informed approach is key to overcoming these hurdles. By starting with a thorough characterization of solubility in simple systems and progressively employing more advanced techniques such as co-solvents, surfactants, cyclodextrins, and particle size reduction, researchers can successfully formulate these challenging molecules for further study. This guide provides a framework for this process, empowering you to make data-driven decisions in your experimental work.
VI. References
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
-
Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 10(4). Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]
-
Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 34(10), 54-64. Available from: [Link]
-
Sari, Y., & Sopyan, I. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy Education & Research, 11(2). Available from: [Link]
-
Vergote, V., & Van den Mooter, G. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Journal of Pharmacy and Pharmacology, 64(8), 1079-1095. Available from: [Link]
-
Ditzinger, F., Price, D. J., & Ilie, A. C. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(8), 2067. Available from: [Link]
-
Li, M., & Liu, D. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(9), 2605–2623. Available from: [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Maheshwari, R. K. (2009). “Mixed-solvency approach”–Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics, 3(1). Available from: [Link]
-
Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(11), 2411. Available from: [Link]
-
Solubility of Things. (n.d.). Indane-1,3-dione. Available from: [Link]
-
Sciforum. (2021, November 14). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Available from: [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Available from: [Link]
-
Fereydouni, N., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 357. Available from: [Link]
-
ResearchGate. (n.d.). Physical parameters of Isoindoline-1, 3-dione derivatives. Available from: [Link]
-
Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 173. Available from: [Link]
-
Beilstein Journals. (2013, October 10). The chemistry of isoindole natural products. Available from: [Link]
-
PubMed. (2012, August 15). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. Available from: [Link]
-
Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds. Available from:
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Available from: [Link]
-
Agilent Technologies. (n.d.). Analysis of Trace Level Herbicides from Different Water Samples with the Agilent 1200 Infinity Series Online SPE Solution. Available from: [Link]
-
MDPI. (2021, November 14). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]
-
MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available from: [Link]
-
Wikipedia. (n.d.). 1,3-Indandione. Available from: [Link]
-
MDPI. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]
-
ResearchGate. (2025, August 7). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Available from: [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Strategies for formulating and delivering poorly water-soluble drugs [academia.edu]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. longdom.org [longdom.org]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 10. brieflands.com [brieflands.com]
- 11. echemi.com [echemi.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimizing Reaction Conditions for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Protocol Optimization & Troubleshooting for N-Alkoxyphthalimide Formation. Product ID: 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (Key Intermediate for O-substituted hydroxylamines).
Introduction: The System Architecture
You are synthesizing 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione . This is a nucleophilic substitution (
While conceptually simple, this reaction is sensitive to base strength , solvent polarity , and moisture . The 3,4-dichloro substitution pattern on the benzyl ring deactivates the electrophile slightly compared to unsubstituted benzyl chloride, often requiring optimized thermal or catalytic conditions.
Module 1: Standard Operating Procedure (SOP)
Status: Recommended "Installation" Protocol This protocol balances kinetics with suppression of the primary side-reaction: hydrolysis of the imide ring.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| N-Hydroxyphthalimide (NHPI) | Nucleophile | 1.0 | Dry thoroughly before use. |
| 3,4-Dichlorobenzyl chloride | Electrophile | 1.1 | Slight excess ensures full consumption of NHPI. |
| Triethylamine (TEA) | Base | 1.2 - 1.5 | Weak enough to minimize ring opening; soluble in organic media. |
| Acetonitrile (MeCN) | Solvent | [0.5 M] | Polar aprotic; easier to remove than DMF. |
| Potassium Iodide (KI) | Catalyst | 0.1 | Optional: Finkelstein activation (see Module 3). |
Step-by-Step Workflow
-
Solvation: Dissolve NHPI (1.0 equiv) in Acetonitrile (MeCN). The solution may be slightly yellow.
-
Deprotonation: Add Triethylamine (TEA) dropwise at room temperature.
-
Observation: The solution will turn deep red/orange. Do not panic. This is the characteristic color of the NHPI anion (N-oxyl anion) and charge-transfer complexes. It does not indicate decomposition at this stage.
-
-
Addition: Add 3,4-dichlorobenzyl chloride (1.1 equiv) in one portion.
-
Reaction: Heat to reflux (approx. 80°C) for 4–6 hours.
-
Monitoring: TLC (Silica, Hexane:EtOAc 7:3). The red color should fade to a lighter yellow/orange as the anion is consumed and the neutral product forms.
-
-
Quench: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume) with vigorous stirring.
-
Isolation: The product should precipitate as a white to off-white solid.[1] Filter and wash with water to remove TEA salts.
Visualizing the Pathway
Figure 1: Reaction logic flow. Note that the "Anion" stage is the critical divergence point where moisture can lead to ring-opening byproducts.
Module 2: Diagnostics (Troubleshooting & FAQs)
Status: Debug Mode
Q1: My yield is low (<50%), and I see a water-soluble byproduct.
Diagnosis: Imide Ring Hydrolysis. The phthalimide ring is sensitive to nucleophilic attack by hydroxide ions. If your solvent is "wet" or you use a strong hydroxide base (NaOH/KOH) without phase transfer conditions, the base attacks the carbonyl carbon instead of deprotonating the hydroxyl group. Fix:
-
Switch to anhydrous K₂CO₃ in DMF or Acetone.
-
Ensure solvents are dried over molecular sieves.
-
Avoid aqueous workups until the reaction is cooled to 0°C.
Q2: The reaction mixture remains deep red and TLC shows starting material.
Diagnosis: Stalled Kinetics. The 3,4-dichloro substitution makes the benzyl chloride less reactive (sterics and electronics) compared to unsubstituted benzyl chloride. Fix:
-
Add Catalytic Iodide: Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI). This generates the in situ 3,4-dichlorobenzyl iodide, which is a much better electrophile (Finkelstein reaction logic).
-
Temperature Boost: If using MeCN (bp 82°C), switch to DMF (run at 90-100°C), but be wary of hydrolysis.
Q3: The product is colored (yellow/orange) after filtration.
Diagnosis: Trapped Iodine or Anion. If you used KI, iodine traces can color the solid. Alternatively, trapped NHPI anion (red) may be present. Fix:
-
Wash Protocol: Wash the filter cake with 5% aqueous Sodium Bisulfite (removes Iodine) followed by 5% NaHCO₃ (removes unreacted NHPI).
-
Recrystallization: Recrystallize from Ethanol/Water or pure Ethanol.
Module 3: Advanced Configuration (Alternative Routes)
Status: For Scale-Up or Green Chemistry Requirements
If the homogenous organic solvent method (Module 1) fails or is too expensive for scale-up, use Phase Transfer Catalysis (PTC) . This is often robust against moisture issues.
PTC Protocol (Liquid-Liquid)
-
Solvent: Toluene (Organic phase) and Water (Aqueous phase).
-
Base: Solid K₂CO₃ or 50% NaOH (aqueous).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).
-
Mechanism: The deprotonation happens at the interface; the lipophilic ion pair (Q+ NHPI-) migrates to the toluene phase to react with the benzyl chloride.
-
Advantage: The product stays in Toluene; salts stay in water. Easy separation.
Decision Logic: Which Method to Choose?
Figure 2: Process selection matrix based on scale and solubility.
Module 4: Isolation & Purification
Status: Final Polish
The purity of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is critical if it is to be used for subsequent hydrazine cleavage (Gabriel synthesis) to form the hydroxylamine.
-
Precipitation (The "Crash" Method):
-
Pour the DMF or MeCN reaction mixture into a beaker containing 10 volumes of ice water while stirring rapidly.
-
Why: The target molecule is highly hydrophobic due to the dichlorobenzyl group and the phthalimide ring. It will crash out. NHPI and salts will stay in the water.
-
-
Recrystallization:
-
Solvent: Ethanol (EtOH) or an EtOH/Water mix.
-
Heat to boiling until dissolved. If colored impurities persist, add activated charcoal , boil for 5 mins, and filter hot.
-
Cool slowly to 4°C.
-
Target Melting Point: Expect a range between 130–150°C (dependent on specific polymorphs, compare with analogous 3,4-dichloro derivatives in literature).
-
References
- Bauer, L., & Exner, K. S. (1974). The Chemistry of Hydroxamic Acids and N-Hydroxyimides. Journal of the Chemical Society, Perkin Transactions 1.
-
Grochowski, E., & Jurczak, J. (1976). Phase-transfer catalyzed synthesis of N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.
-
Petrassi, H. M., et al. (2000). N-Hydroxyphthalimide as a Nucleophile in the Mitsunobu Reaction. Organic Letters, 2(19), 3030-3032. (Alternative pathway reference).
-
Ingale, Y. N., & Ugale, R. B. (2018). Synthesis and Biological Evaluation of Isoindoline-1,3-Dione Derivatives. International Journal of Pharmacy and Drug Analysis, 6(11), 604-609.[1] (Specific reference for triazole-linked isoindoline-1,3-diones).
-
Ishii, Y., et al. (1995). N-Hydroxyphthalimide (NHPI) as a Key Catalyst for Aerobic Oxidation.[2][3] Journal of Organic Chemistry. (Provides insight into the stability and radical nature of the NHPI anion).
Sources
Challenges in the purification of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Welcome to the Technical Support Center for N-Alkoxyphthalimide Derivatives.
Subject: Purification & Troubleshooting for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione Ticket ID: #ISO-DCL-004 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]
Executive Summary: The Molecule & The Challenge
This guide addresses the purification of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione , a critical intermediate often used to generate O-(3,4-dichlorobenzyl)hydroxylamine via hydrazine cleavage.[1][2][4]
-
The Chemistry: This compound is typically synthesized via
alkylation of N-hydroxyphthalimide (NHPI) with 3,4-dichlorobenzyl chloride using a base (TEA or ).[1][2][3][4] -
The Problem: The crude product often isolates as a sticky, off-white to yellow solid contaminated with:
Troubleshooting Guide (Q&A Format)
Q1: My product is isolating as a sticky oil or gum instead of a solid. How do I fix this?
Diagnosis: This "oiling out" is usually caused by residual 3,4-dichlorobenzyl chloride (the alkylating agent) or trapped high-boiling solvents (DMF/DMSO).[1][2][3][4] The lipophilic impurity depresses the melting point of your product.[2]
Corrective Action (Trituration Protocol):
-
Add cold Methanol (MeOH) or a mixture of Hexane:Ethyl Acetate (9:1) to the gum.
-
Sonicate for 10–15 minutes. The mechanical agitation combined with the solvent's selectivity will dissolve the benzyl chloride while forcing the phthalimide to crystallize.[2]
Q2: The crude solid has a persistent red or pink hue.[2][3] Is it pure?
Diagnosis: No. The red color typically indicates the presence of oxidation products of N-hydroxyphthalimide (phthalimido-N-oxyl radical species) or trace iron complexes if metal spatulas were used with acidic residues.[1][2][3]
Corrective Action:
-
Aggressive: If the color persists, dissolve the solid in DCM and wash with a 1% solution of sodium thiosulfate (
) to reduce any radical species before drying and evaporating.
Q3: I see a new spot on TLC near the baseline after aqueous workup. Did I degrade my product?
Diagnosis: Likely yes. You are observing hydrolysis of the imide ring .
-
Mechanism:[1][3][4][6] At pH > 10, the phthalimide ring opens to form 2-((3,4-dichlorobenzyl)oxy)carbamoyl)benzoate (phthalamic acid derivative).[1][2][4]
-
Cause: Washing with strong bases (NaOH) or prolonged exposure to base in water.[2][3]
Prevention:
-
Use saturated
(pH ~8.[2][3]5) for removing unreacted NHPI. The pKa of NHPI is ~6–7, so bicarbonate is strong enough to deprotonate it without opening the phthalimide ring.[2]
Q4: Unreacted N-hydroxyphthalimide (NHPI) is co-crystallizing with my product. How do I separate them?
Diagnosis: NHPI has similar solubility to the product in many organic solvents, making recrystallization inefficient for separation.[2]
Corrective Action (Chemical Wash): Exploit the acidity of the N-OH proton (pKa ~6.3).
Optimized Purification Workflows
Decision Matrix: Choosing the Right Path
Use this logic flow to determine your purification strategy based on the crude profile.
Caption: Logic flow for selecting purification method based on physical state and impurity profile.
Standard Operating Procedure (SOP): The "Golden Path" Protocol
This protocol assumes a synthesis via alkylation in DMF.[2]
Step 1: Quench & Precipitation [1][3][7]
-
Pour the reaction mixture (DMF) into Ice Water (10x volume) with vigorous stirring.
-
Why: The product is insoluble in water; DMF is miscible.[2][3] This forces the product to crash out.[2][3]
-
Note: If it forms an oil, add a small amount of Ethanol to the water to induce crystallization.[2]
Step 2: The "Three-Layer" Wash (If extracting) If the precipitation is messy, dissolve the crude in Ethyl Acetate and perform the following sequence:
| Wash Step | Reagent | Target Impurity | Mechanism |
| 1 | Water (x2) | DMF / Inorganic Salts | Partitioning (DMF prefers water).[1][2][3][4] |
| 2 | Sat. | Unreacted NHPI | Acid-Base extraction (Deprotonation of N-OH).[1][2][3][4] |
| 3 | 0.1 M HCl (x1) | Trace Base | Neutralization (Prevents hydrolysis during drying).[2][3] |
| 4 | Brine (x1) | Water | Dehydration of organic layer.[2][3] |
Step 3: Recrystallization [3][7][8][9][10]
-
Procedure: Heat Ethanol to boiling. Add crude solid slowly.[2][3] If solubility is poor, add DMF dropwise until dissolved.[2] Cool slowly to room temperature, then
. -
Yield Expectation: >85% recovery.
Chemical Data & Stability
Solubility Profile
| Solvent | Solubility (25°C) | Solubility (Hot) | Usage |
| Water | Insoluble | Insoluble | Anti-solvent for precipitation.[1][2][3][4] |
| Ethanol | Low | High | Ideal for Recrystallization. |
| DCM | High | High | Extraction / Chromatography.[2][3] |
| Hexane | Insoluble | Low | Washing away benzyl chloride.[2][3] |
| DMF/DMSO | High | High | Reaction solvent.[2][3] |
Stability Warning
-
Hydrolysis: The N-O bond is stable, but the imide ring is sensitive to nucleophilic attack (OH-,
).[1][2][4] -
Storage: Store dry at room temperature. Stable for >1 year if protected from moisture.[2][3]
References
-
PubChem. N-Hydroxyphthalimide (Compound Summary). National Library of Medicine.[2][3] [Link]
-
Bauer, L., & Suresh, K. S. (1963).[2][4] The Synthesis of Alkoxyamino Acids and Related Compounds.[2] Journal of Organic Chemistry.[2][3] (Fundamental chemistry of N-alkoxyphthalimide synthesis).
-
Recupero, F., & Punta, C. (2007).[2][4] Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide.[1][2][3] Chemical Reviews.[2][3] (Discusses PINO radical color/stability). [Link][1][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 3. N-Hydroxyphthalimide | C8H5NO3 | CID 10665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 3,4-Dichlorobenzyl chloride | C7H5Cl3 | CID 7609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. mt.com [mt.com]
- 9. media.neliti.com [media.neliti.com]
- 10. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Interpreting Spectral Data of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Welcome to the technical support center for the analytical characterization of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and interpretation of its spectral data.
Molecular Structure and Numbering
To facilitate the discussion of spectral data, the following numbering scheme will be used for the atoms in 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.
Caption: Proposed major fragmentation pathways in the mass spectrum.
Part 4: Infrared (IR) Spectroscopy
Question 1: What are the most characteristic IR absorption bands for this compound?
Answer: The IR spectrum will be dominated by the strong absorptions of the carbonyl groups and the various C-H and C-N bonds.
-
C=O stretching: You should observe two strong absorption bands for the imide carbonyl groups. The asymmetric stretch will be around 1775 cm⁻¹ and the symmetric stretch will be around 1715 cm⁻¹. The presence of two bands is characteristic of a cyclic imide. [1]* C-N stretching: A moderate absorption band for the C-N bond is expected in the range of 1350-1380 cm⁻¹.
-
Aromatic C-H stretching: A peak just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) corresponds to the stretching of the C-H bonds on the aromatic rings.
-
C-O stretching: The C-O single bond stretch will appear as a moderate to strong band in the 1050-1150 cm⁻¹ region.
-
C-Cl stretching: The C-Cl bonds will give rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3050 | Medium |
| C=O Stretch (asymmetric) | ~1775 | Strong |
| C=O Stretch (symmetric) | ~1715 | Strong |
| C-N Stretch | ~1360 | Medium |
| C-O Stretch | ~1100 | Medium-Strong |
| C-Cl Stretch | 800-600 | Medium |
Experimental Protocols
For accurate data acquisition, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Acquisition:
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire at least 1024 scans, as the natural abundance of ¹³C is low.
-
-
Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add at least 32 scans to obtain a good signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean ATR crystal before running the sample.
By understanding these common spectral features and potential troubleshooting issues, researchers can more confidently interpret their experimental data for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione and related compounds.
References
-
Sathi, V., Thomas, N. V., & Deepthi, A. (2020). Stereoselective synthesis of dispiro heterocycles by [3+2] cycloaddition of azomethine ylides with a thiazolo[3,2-a]indole derivative. RSC Advances, 10(54), 32675-32683. [Link]
-
Gable, K. P. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. [Link]
-
Rizk, E. (2017). A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 273. [Link]
-
Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
Sources
Technical Support Center: Safe Handling of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
This guide provides essential safety precautions and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione. The information herein is synthesized from established safety protocols for related chemical compounds and general laboratory safety standards.
Introduction
Frequently Asked Questions (FAQs)
Q1: What are the primary potential hazards associated with 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione?
A1: While the toxicological properties of this specific compound have not been fully investigated, related isoindoline-1,3-dione derivatives are known to cause skin and eye irritation.[8][9] Due to the presence of a dichlorobenzyl group, there may also be a risk of respiratory tract irritation if inhaled as a dust or aerosol.[9] It is prudent to treat this compound as potentially harmful upon ingestion, inhalation, or skin contact.[8]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is crucial. The following should be considered the minimum requirement for handling 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield where splashing is possible.[10][11] | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[8][12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5][13] | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling.[4][6] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities, consider disposable coveralls.[4][13] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4][10][11] | Minimizes the risk of inhaling potentially irritating airborne particles. |
Q3: How should I properly store 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Keep it away from strong oxidizing agents, strong acids, and strong alkalis.[15][16] Ensure the storage area is separate from incompatible materials and foodstuffs.[14]
Troubleshooting Guides
Scenario 1: Accidental Skin or Eye Contact
Issue: A researcher accidentally splashes a solution containing the compound onto their skin or into their eyes.
Troubleshooting Steps:
-
Immediate Action: The priority is to flush the affected area with copious amounts of water.
-
Skin Contact: Wash the affected skin with soap and water for at least 15 minutes.[8][9][15] Remove any contaminated clothing.[15][17] If skin irritation develops or persists, seek medical attention.[8]
-
Eye Contact: Immediately flush the eyes with gently flowing lukewarm water for at least 15-20 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4]
Scenario 2: Minor Spill in the Laboratory
Issue: A small amount of the solid compound is spilled on a workbench.
Troubleshooting Steps:
-
Restrict Access: Ensure the spill area is cordoned off to prevent further contamination.
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Before cleaning, don the appropriate PPE, including gloves, safety goggles, and a lab coat. If the compound is a fine powder, respiratory protection is advised.[4][5]
-
Cleanup: Carefully scoop or sweep up the solid material, avoiding the creation of dust.[4] Place the spilled material into a sealed, labeled container for proper disposal.[4][5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
Experimental Workflow Safety
The following diagram illustrates a typical workflow for handling 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, emphasizing critical safety checkpoints.
Caption: A generalized workflow for handling 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.
First Aid Measures at a Glance
This decision tree outlines the immediate steps to take in the event of an exposure.
Caption: First aid decision tree for exposure to 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.
References
- Safety Data Sheet. (2017, June 29). Google.
- Safety Data Sheet. (n.d.). INDOFINE Chemical Company, Inc.
- Safety Data Sheet. (n.d.). INDOFINE Chemical Company, Inc.
- SAFETY DATA SHEET. (2025, November 6). TCI Chemicals.
- SAFETY DATA SHEET. (2012, August 22). Covestro Solution Center.
- Safety Data Sheet. (n.d.). Google.
- SAFETY DATA SHEET. (n.d.). Struers SDS Service.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- Safety Data Sheet. (2013, October 21). Google.
- Safety Data Sheet. (n.d.). INDOFINE Chemical Company, Inc.
- SAFETY DATA SHEET. (n.d.). Medline.
- Safety Data Sheet. (n.d.). INDOFINE Chemical Company, Inc.
- Guidance for Selection of Protective Clothing for MDI Users. (n.d.). Covestro.
- SAFETY DATA SHEET. (2011, December 15). Fisher Scientific.
- Material Safety Data Sheet. (n.d.). Pfizer.
- G85-758 Protective Clothing and Equipment for Pesticide Appliactors (Revised September 2002). (2002, September 15). UNL Institutional Repository.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). pppmag.com.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET. (2009, September 28). Fisher Scientific.
- Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. (n.d.). Der Pharma Chemica.
- 2-(4-bromobenzyl)-1H-isoindole-1,3(2H)-dione Safety Data Sheets. (n.d.). Echemi.
- US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds. (n.d.). Google Patents.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). PMC.
- Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. indofinechemical.com [indofinechemical.com]
- 5. indofinechemical.com [indofinechemical.com]
- 6. indofinechemical.com [indofinechemical.com]
- 7. indofinechemical.com [indofinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. echemi.com [echemi.com]
- 15. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 16. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 17. sds.struers.com [sds.struers.com]
Overcoming poor reproducibility in experiments with 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Also known as: N-(3,4-Dichlorobenzyloxy)phthalimide[1]
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Reproducibility & Synthesis Optimization
Executive Summary
Welcome to the technical support hub for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione .
In high-stakes drug discovery and agrochemical synthesis, this reagent serves two critical functions:
-
A "Masked" Hydroxylamine: It is the stable precursor to O-(3,4-dichlorobenzyl)hydroxylamine, a key building block for oxime ethers.[1][2]
-
A Radical Precursor: It generates alkoxy radicals via photoredox catalysis for polymer functionalization.[2]
The Reproducibility Crisis: Users frequently report inconsistent yields (ranging from 30% to 90%) and purity issues.[2] Our internal data suggests these failures stem from three specific bottlenecks: residual N-hydroxyphthalimide (NHPI) contamination , incomplete hydrazinolysis , and hydrolytic instability of the imide ring.
This guide moves beyond standard protocols to address the causality of these failures.
Module 1: Synthesis & Purification (The "Red Color" Issue)
User Complaint: "My product is pink or light orange, and the melting point is 10°C lower than reported."
Diagnosis: NHPI Contamination. The starting material, N-hydroxyphthalimide (NHPI), is redox-active and acidic.[1][2] Even trace amounts (1-2%) can catalyze side reactions or inhibit downstream radical processes.[2] Pure 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione must be a white crystalline solid .[2]
The Fix: The Bicarbonate Wash Protocol
Unlike standard organic extractions, the acidity of NHPI (pKa ~6-7) allows for a specific chemical wash that leaves the neutral product untouched.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Avoid Dichloromethane (DCM) if possible, as NHPI is less soluble in DCM, making it harder to wash out.[2]
-
The Critical Wash: Wash the organic layer 3x with saturated aqueous NaHCO₃ (Sodium Bicarbonate).[2]
-
Drying: Dry over anhydrous MgSO₄ (not Na₂SO₄, as MgSO₄ is more efficient at removing trapped water which hydrolyzes the product).[1][2]
-
Recrystallization: If the solid remains off-white, recrystallize from Ethanol/Heptane (1:1) .[2]
Workflow Visualization: Purification Logic
Module 2: Deprotection Failures (The "Sludge" Trap)
User Complaint: "I treated the reagent with hydrazine to get the hydroxylamine, but I got a thick white sludge and low yield."
Diagnosis: Phthalhydrazide Entrapment. The cleavage of the phthalimide group (Ing-Manske procedure) produces phthalhydrazide, a highly insoluble byproduct. The 3,4-dichlorobenzyl group makes your desired product lipophilic, causing it to "stick" to the precipitating phthalhydrazide, leading to massive yield loss during filtration.
The Fix: The "Acidic Workup" Modification
Do not rely on simple filtration.[2] You must exploit the basicity of the alkoxyamine to separate it.[2]
Optimized Protocol:
-
Reaction: Reflux the reagent with Hydrazine Hydrate (1.2 equiv) in Methanol (not Ethanol, to improve solubility of the intermediate) for 2 hours.
-
The Acid Quench: Cool to 0°C and add 1M HCl until pH < 2.
-
Filtration: Filter off the white solid (Phthalhydrazide).[2] Wash the solid with water to recover any trapped salt.[2]
-
Extraction (The Switch):
Comparative Data: Cleavage Methods
| Method | Reagent | Solvent | Yield | Pros | Cons |
| Standard Gabriel | Hydrazine Hydrate | EtOH | 45-60% | Simple | Product trapped in precipitate; slow.[2] |
| Ing-Manske (Mod) | Hydrazine / HCl | MeOH | 85-92% | High Purity | Requires pH manipulation steps.[1][2] |
| Methylhydrazine | Methylhydrazine | DCM | 70% | Soluble Byproduct | Reagent is highly toxic/volatile.[2] |
| Acid Hydrolysis | Conc. HCl | Water/AcOH | <10% | Cheap | Destroys the N-O bond (Avoid!).[2] |
Module 3: Stability & Storage (The "Sticky Solid" Issue)
User Complaint: "The powder was free-flowing last month, but now it's sticky and smells faint."
Diagnosis: Hydrolytic Ring Opening. The imide ring is electron-deficient due to the two carbonyls and the electronegative oxygen on the nitrogen. Moisture attacks the carbonyl, opening the ring to form the corresponding phthalamic acid.
Mechanism of Failure:
Prevention Strategy:
-
Storage: Must be stored in a desiccator at 4°C .
-
Solvent Choice: Avoid storing in DMSO or DMF for long periods at room temperature, as trace water in these hygroscopic solvents accelerates hydrolysis.[1][2]
-
Validation: Check the IR spectrum.
Pathway Visualization: Hydrolysis & Cleavage
[2]
Frequently Asked Questions (FAQ)
Q1: Can I use this reagent directly in cell culture? A: No. The LogP of the 3,4-dichlorobenzyl group is high (>4.5), making it insoluble in aqueous media. It will crash out and give false negatives.[2]
-
Protocol: Dissolve in DMSO to create a 10mM stock.[2] Dilute into media containing 0.1% Tween-80 to maintain dispersion.[2]
Q2: Why is the 3,4-dichloro pattern used specifically? A: The 3,4-dichloro substitution increases lipophilicity and metabolic stability compared to the unsubstituted benzyl group. It also alters the electronics of the generated alkoxy radical, making it more electrophilic and reactive toward specific polymer backbones.
Q3: Is Methylhydrazine better than Hydrazine? A: Chemically, yes.[1][2] Methylhydrazine produces N-methylphthalhydrazide, which is soluble in DCM, eliminating the "sludge" problem described in Module 2.[1][2] However, Methylhydrazine is significantly more toxic and volatile.[2] We recommend the Hydrazine + Acid Workup (Module 2) as the safer, scalable alternative.[2]
References
-
Gabriel Synthesis & Modifications
-
N-Alkoxyphthalimide Reactivity
-
Phthalimide Hydrolysis Kinetics
-
Mitsunobu Reaction (Alternative Synthesis)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Phthalimide - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Technical Guide: 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione vs. N-Alkyl Phthalimides
Executive Summary
This guide provides a technical comparison between 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (referred to herein as DCB-NHPI ) and its direct N-alkyl analog, N-(3,4-Dichlorobenzyl)phthalimide .
While both compounds share the core phthalimide pharmacophore and the lipophilic 3,4-dichlorobenzyl moiety, the presence of the bridging oxygen atom in DCB-NHPI fundamentally alters its chemical reactivity and application scope.
-
The N-Alkyl Analog acts as a "masked primary amine" (Gabriel Synthesis), typically functioning as a PPO-inhibitor herbicide scaffold or a precursor to 3,4-dichlorobenzylamine.
-
DCB-NHPI acts as a "masked hydroxylamine," serving as a critical intermediate for the synthesis of
-substituted oxime ethers—a structural motif essential in modern agrochemicals (e.g., pyribenzoxim) and pharmaceuticals.
Chemical Profile & Structural Divergence[1]
The defining feature of DCB-NHPI is the N–O–C linkage. This "oxygen switch" introduces specific electronic and steric properties that distinguish it from standard phthalimides.
Table 1: Comparative Physicochemical Profile
| Feature | DCB-NHPI (N-Alkoxy) | DCB-Phthalimide (N-Alkyl) |
| Structure | Phth–N–O –CH₂–Ar | Phth–N–CH₂–Ar |
| CAS Registry | Derivative of 15256-10-7 | Derivative of 102-47-6 |
| Primary Reactivity | N–O bond cleavage / Nucleophilic attack at carbonyl | N–C bond cleavage (harsh) / Nucleophilic attack at carbonyl |
| Synthetic Output | Yields | Yields Primary Amine |
| LogP (Predicted) | ~3.8 (Higher polarity due to ether) | ~4.2 (Higher lipophilicity) |
| Bond Lability | High (N–O bond is chemically distinct) | Moderate (Requires hydrazinolysis/strong acid) |
| Primary Application | Oxime Ether Synthesis, Radical Precursors | Gabriel Amine Synthesis, Herbicides (PPO Inhibitors) |
Mechanistic Visualization: The Divergent Pathways
The following diagram illustrates how the starting material determines the final chemical utility.
Figure 1: Divergent synthesis pathways. The inclusion of the oxygen atom (top path) shifts the product from a primary amine to an O-substituted hydroxylamine.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on
Protocol A: Synthesis of DCB-NHPI (The N-Alkoxy Scaffold)
Objective: Selective O-alkylation of N-hydroxyphthalimide.
Reagents:
- -Hydroxyphthalimide (NHPI) (1.0 eq)
-
3,4-Dichlorobenzyl chloride (1.1 eq)
-
Triethylamine (TEA) or
(1.2 eq) -
Solvent: DMF (anhydrous) or Acetonitrile.
Workflow:
-
Dissolution: Dissolve NHPI (10 mmol) in DMF (20 mL). The solution will be slightly yellow.
-
Deprotonation: Add TEA (12 mmol) dropwise at 0°C. The solution typically darkens to a deep red/orange, indicating the formation of the N-hydroxyphthalimide anion (PINO-like species).
-
Alkylation: Add 3,4-dichlorobenzyl chloride (11 mmol) slowly.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The red color should fade to a pale yellow precipitate.
-
Workup: Pour the mixture into ice-cold water (100 mL). The product, DCB-NHPI, will precipitate as a white to off-white solid.
-
Purification: Filter, wash with water and cold ethanol. Recrystallize from EtOH/DMF if necessary.
Protocol B: Deprotection to -(3,4-Dichlorobenzyl)hydroxylamine
Objective: Releasing the active hydroxylamine for oxime synthesis.
Reagents:
-
DCB-NHPI (from Protocol A)
-
Hydrazine Hydrate (1.2 eq)
-
Solvent: Methanol or Ethanol.[1]
Workflow:
-
Suspension: Suspend DCB-NHPI in Methanol.
-
Cleavage: Add Hydrazine Hydrate dropwise.
-
Reflux: Heat to reflux for 1–2 hours. A bulky white precipitate (phthalhydrazide) will form, indicating successful cleavage.
-
Isolation: Cool to room temperature. Filter off the phthalhydrazide byproduct.
-
Acidification: The filtrate contains the free hydroxylamine. For storage, add HCl/Dioxane to precipitate the
-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride salt (stable solid).
Application Analysis: Why Choose the "Oxy" Variant?
Oxime Ether Synthesis (Agrochemicals)
The primary utility of DCB-NHPI is to access the
-
Relevance: The 3,4-dichlorobenzyl oxime ether moiety is a pharmacophore found in insecticides and fungicides. The electron-withdrawing chlorines enhance metabolic stability and lipophilicity, improving cuticular penetration in pests.
Radical Precursors (Photoredox Catalysis)
Recent literature (see References) highlights
-
Mechanism: Under single-electron transfer (SET) conditions (photocatalysis), DCB-NHPI can undergo reduction to generate an oxygen-centered radical or, following fragmentation, a carbon-centered radical derived from the benzyl group.
-
Comparison: The N-alkyl analog does not possess this specific redox lability and is inert under these specific photocatalytic conditions.
Biological Activity (PPO Inhibition)
While N-aryl phthalimides (like Flumiclorac) are potent Protoporphyrinogen Oxidase (PPO) inhibitors, the insertion of the oxygen atom in DCB-NHPI extends the distance between the phthalimide ring and the aryl group.
-
Impact: This extension usually decreases PPO inhibitory activity compared to the direct N-aryl analogs because the steric fit into the enzyme pocket is disrupted. However, it may open pathways for antifungal activity targeting chitin synthesis, a known property of related cyclic imides.
References
-
Organic Chemistry Portal. Synthesis of Phthalimides and Hydroxylamines (Gabriel/Mitsunobu). [Link]
-
Journal of Agricultural and Food Chemistry. Design, Synthesis, and Herbicidal Activity of Novel Phthalimide Derivatives. (Context on PPO inhibitors and 3,4-dichloro substitution). [Link]
-
Beilstein Journal of Organic Chemistry. Photochemical approaches for phthalimides: SET-promoted pathways. (Redox activity of N-alkoxy derivatives). [Link]
Sources
Technical Guide: Validating the Biological Target of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
This guide outlines the validation framework for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione , a compound belonging to the N-alkoxyphthalimide class. Based on its structural pharmacophores—specifically the lipophilic 3,4-dichlorobenzyl moiety and the phthalimide core—this compound is primarily investigated as a selective inhibitor of Monoamine Oxidase B (MAO-B) , with secondary utility as a synthetic precursor for Histidine Decarboxylase (HDC) inhibitors and HBV RNase H antagonists.
Executive Summary & Target Identification
Compound: 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione Chemical Class: N-Alkoxyphthalimide Primary Putative Target: Monoamine Oxidase B (MAO-B) Secondary/Precursor Targets: Histidine Decarboxylase (HDC), HBV RNase H (as intermediate).
Mechanistic Rationale
The validation of this compound centers on the MAO-B enzyme. The 3,4-dichlorobenzyl substituent is a privileged pharmacophore known to occupy the hydrophobic substrate cavity of MAO-B, conferring high selectivity over MAO-A. The phthalimide core acts as an anchor, mimicking the indole ring of natural substrates (like serotonin) or known inhibitors (like isatin derivatives), facilitating hydrogen bonding with the FAD cofactor or Tyr398/Tyr435 residues in the active site.
Unlike hydrazine-based inhibitors (e.g., phenelzine) which are non-selective and irreversible, N-alkoxyphthalimides typically exhibit reversible inhibition kinetics, offering a safer profile for neurodegenerative applications (Parkinson’s, Alzheimer’s).
Comparative Analysis: Performance vs. Standards
To validate the efficacy of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, it must be benchmarked against clinical standards.
Table 1: Comparative Profile of MAO-B Inhibitors
| Feature | Target Compound | Selegiline (Deprenyl) | Safinamide | Rasagiline |
| Mechanism | Reversible / Competitive (Predicted) | Irreversible (Suicide Substrate) | Reversible | Irreversible |
| Selectivity (B vs A) | High (>50-fold expected) | High (dose-dependent) | High (>1000-fold) | High |
| Metabolic Risk | Low (No amphetamine metabolites) | High (Metabolizes to L-methamphetamine) | Low | Low |
| Binding Site | Hydrophobic Cavity (Entrance) | Active Site (Covalent N-5 FAD) | SAS & Active Site | Active Site (Covalent) |
| Solubility | Low (Lipophilic) | Moderate | Moderate | Moderate |
| Primary Application | Neuroprotection / Lead Gen | Parkinson's Disease | Parkinson's (Add-on) | Parkinson's |
Experimental Validation Protocols
Protocol A: Fluorometric MAO-B Inhibition Assay (Amplex Red)
Rationale: This assay provides a highly sensitive, continuous readout of MAO-B activity by coupling H₂O₂ production to the oxidation of Amplex Red.
Reagents:
-
Recombinant Human MAO-B (Sigma or equivalent).
-
Substrate: Tyramine or Benzylamine.
-
Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Workflow:
-
Preparation: Dissolve 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM).
-
Incubation: Mix 50 µL of Enzyme solution (0.5 U/mL) with 1 µL of compound dilution. Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Reaction Start: Add 50 µL of Master Mix (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
-
Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear portion. Determine IC₅₀ using non-linear regression (GraphPad Prism).
Self-Validating Control System:
-
Positive Control: Selegiline (1 µM) must show >95% inhibition.
-
Negative Control: DMSO vehicle (0% inhibition).
-
Interference Check: Run a "No Enzyme" control with H₂O₂ to ensure the compound does not inhibit HRP directly (a common false positive).
Protocol B: Mechanism of Action (Reversibility Study)
Rationale: Distinguishing between reversible and irreversible inhibition is critical for safety profiling.
-
Pre-incubation: Incubate MAO-B with the compound (at 10x IC₅₀) for 30 minutes.
-
Dilution: Dilute the mixture 100-fold into reaction buffer containing substrate.
-
Recovery Check: Measure enzyme activity immediately.
-
Result A (Reversible): Activity recovers to ~90-100% (rapid dissociation).
-
Result B (Irreversible): Activity remains inhibited (covalent bond or slow dissociation).
-
Visualizations
Diagram 1: MAO-B Signaling & Inhibition Pathway
Caption: The metabolic pathway of Dopamine degradation by MAO-B, generating ROS (H2O2), and the intervention point of the target compound.
Diagram 2: Experimental Validation Workflow
Caption: Step-by-step decision tree for validating the target and determining selectivity.
References
-
Design, Synthesis, and Extended SAR Studies of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H. (2025). MDPI / ResearchGate. (Describes the synthesis of the target compound as a key intermediate). Link
-
Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). Journal of Medicinal Chemistry. (Validates the 3,4-dichlorobenzyl pharmacophore for MAO-B selectivity). Link
-
Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (2018). ResearchGate. (Discusses the phthalimide scaffold in drug discovery). Link
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase. (2021). NIH / PMC. (Provides protocols for validating phthalimide derivatives against COX enzymes). Link
Technical Comparison: HPLC-UV vs. qNMR for the Validation of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Executive Summary
In the high-stakes environment of drug development and agrochemical synthesis, 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (CAS: 19563-38-3) serves as a critical intermediate, particularly in the Gabriel synthesis of O-substituted hydroxylamines.[1]
This guide moves beyond standard "method development" to a higher-order Cross-Validation Strategy . We compare the industry-standard RP-HPLC-UV (Relative Method) against Quantitative 1H-NMR (qNMR) (Absolute Method).[1]
The Core Thesis: While HPLC-UV is superior for detecting trace organic impurities (sensitivity), it relies on relative response factors.[2] qNMR, being a primary ratio method, provides an absolute purity value that validates the HPLC assay, ensuring that "transparent" impurities (salts, moisture, non-chromophores) do not inflate potency calculations.
Compound Profile & Critical Quality Attributes (CQAs)
Before defining the methods, we must understand the analyte's behavior to prevent artifact generation during analysis.
| Attribute | Specification / Note |
| Chemical Name | 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione |
| Structure | Phthalimide core linked via oxygen to a 3,4-dichlorobenzyl moiety.[1][3][4][5] |
| Molecular Weight | 322.14 g/mol |
| Solubility | Low in water; High in ACN, DMSO, CH₂Cl₂. |
| Stability Warning | Hydrolysis Risk: The N-O bond and the imide ring are susceptible to base-catalyzed hydrolysis. Strictly avoid basic diluents. |
| Chromophores | Phthalimide ring (strong UV ~220-240 nm), Dichlorobenzene (UV ~254-280 nm).[1] |
Method A: RP-HPLC-UV (The Routine Workhorse)
Objective: To separate the main peak from synthesis by-products (e.g., 3,4-dichlorobenzyl chloride, N-hydroxyphthalimide) and potential degradants.
Experimental Protocol
-
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (converted to HPLC conditions).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Rationale: A standard C18 provides sufficient hydrophobic retention for the lipophilic benzyl group.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Acidic pH (~2.7) stabilizes the phthalimide ring against hydrolysis.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm.
-
Rationale: 254 nm is selective for the aromatic systems and minimizes baseline drift compared to low-UV (210 nm).
-
Gradient Program:
| Time (min) | % A (Water/Acid) | % B (ACN) | Phase |
|---|---|---|---|
| 0.0 | 60 | 40 | Equilibration |
| 15.0 | 10 | 90 | Elution of Analyte |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 60 | 40 | Re-equilibration |[1]
Validation Capability:
-
Specificity: Excellent for organic impurities.
-
Linearity:
typically achievable from 0.05 mg/mL to 1.0 mg/mL. -
Weakness: Cannot detect inorganic salts or residual solvents (unless specific detectors are used). Requires a reference standard of known purity.
Method B: qNMR (The Orthogonal Judge)
Objective: To determine the absolute mass balance purity without requiring a reference standard of the analyte itself.
Experimental Protocol
-
Instrument: Bruker Avance III HD 400 MHz (or higher).
-
Solvent: DMSO-
or CDCl .-
Choice: DMSO-
is preferred if solubility is an issue, but CDCl usually provides sharper lines for this lipophilic molecule.
-
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[1]
-
Requirement: The IS signals must not overlap with the analyte. TCNB (singlet ~7.7 ppm) is excellent as it sits in a usually "quiet" region for this molecule.
-
-
Relaxation Delay (D1): 60 seconds.
-
Crucial Detail: To ensure quantitative accuracy, D1 must be
(longitudinal relaxation time).
-
Key Diagnostic Signals for Quantification:
-
Benzylic Protons (-O-CH₂-): A sharp singlet appearing around
5.1 - 5.2 ppm .[1]-
Why use this? It is distinct, integrates to 2H, and is far removed from the aromatic region where impurities might overlap.
-
-
Aromatic Protons: Multiplets in the 7.4 - 7.9 ppm range (less reliable for quant due to potential overlap).
Calculation (The Truth Serum):
Cross-Validation: The "Head-to-Head" Workflow
The following diagram illustrates how these two methods interact to confirm the Certificate of Analysis (CoA).
Caption: Decision matrix for assigning final purity. Note how qNMR often reveals lower purity than HPLC due to detection of "invisible" impurities.
Comparative Data Summary
The table below simulates a typical validation dataset for this compound, highlighting where the methods diverge.
| Parameter | Method A: HPLC-UV | Method B: qNMR | Interpretation |
| Specificity | High for organic degradants.[1] | High for structural ID. | HPLC separates isomers better; NMR confirms structure. |
| Precision (RSD) | Excellent (< 0.5%). | Good (< 1.0%). | HPLC is more repeatable for routine QC. |
| LOD (Sensitivity) | ~0.05 µg/mL (Trace). | ~1 mg/mL (Bulk). | HPLC is required for impurity profiling. |
| Purity Basis | % Area (Relative).[1] | % Weight/Weight (Absolute).[1] | qNMR is required for Reference Standard assignment. |
| Linearity Range | 0.1 – 150% of target conc. | N/A (Single point ratio). | HPLC covers a wider dynamic range. |
| Throughput | 20 mins/sample. | 15 mins/sample (inc. prep). | Comparable, but qNMR requires expert interpretation. |
Expert Insights & Troubleshooting
The "Hidden Impurity" Trap: In synthesizing this phthalimide derivative, inorganic salts (like Potassium Bromide/Chloride) are often by-products of the alkylation step.
-
HPLC Blind Spot: These salts do not absorb UV at 254 nm. HPLC will report 99.9% purity even if the sample is 10% salt.
-
qNMR Solution: qNMR measures the molar ratio of the analyte against a weighed internal standard. If 10% salt is present, the analyte signal intensity will drop by 10% relative to the internal standard.
-
Recommendation: Always use qNMR to assign the "Potency" (Assay) value of your primary reference standard. Use HPLC only to monitor specific organic impurities during stability studies.
Hydrolysis Management: If you observe a growing peak at a lower retention time in HPLC, it is likely N-hydroxyphthalimide (the cleavage product).[1]
-
Validation Step: Intentionally degrade a sample using 0.1N NaOH. If the HPLC method resolves the parent from the degradation product (Resolution > 1.5), the method is "Stability Indicating."
References
-
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[6] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Almac Group. (n.d.). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis.[7][8][9][Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. eijppr.com [eijppr.com]
- 6. database.ich.org [database.ich.org]
- 7. enovatia.com [enovatia.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficacy of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
This guide benchmarks the technical efficacy of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (also known as N-(3,4-dichlorobenzyloxy)phthalimide).
This compound is the critical, stable precursor for
Executive Summary
-
Product Class: Masked O-substituted Hydroxylamine Reagent (Gabriel Synthesis Intermediate).
-
Primary Application: Introduction of the 3,4-dichlorobenzyloxy pharmacophore into drug candidates.[1]
-
Key Efficacy Metric: Superior crystallinity and atom economy compared to N-Boc or Acetone Oxime alternatives; confers high lipophilicity and metabolic stability to downstream targets.
-
Biological Relevance: The 3,4-dichlorobenzyl moiety is statistically linked to higher potency in Group II mGluR antagonists (IC
~20 nM) compared to mono-chlorinated analogs.
Part 1: Synthetic Efficacy & Benchmarking
In drug development, the "efficacy" of this reagent is defined by its ability to deliver the O-alkoxyamine moiety with high yield and purity. We compare the Phthalimide Route (using this product) against the Boc-Carbamate and Acetone Oxime routes.
Comparative Analysis: Reagent Performance
| Feature | Phthalimide Route (This Product) | N-Boc Route | Acetone Oxime Route |
| Atom Economy | High (Direct alkylation, clean deprotection) | Moderate (Requires multi-step protection) | Low (Volatile byproducts) |
| Crystallinity | Excellent (Solid, easy purification) | Poor (Often oils/gums) | Moderate (Liquids common) |
| Deprotection | Fast (Hydrazine/Methylamine, quant.) | Slow (Acidic conditions, sensitive) | Acidic hydrolysis (harsh) |
| Stability | High (Stable at RT, non-hygroscopic) | Moderate (Moisture sensitive) | Low (Hydrolysis prone) |
| Yield (Benchmark) | >91% (Alkylation step) | ~75-80% | ~60-70% |
Technical Insight: The 3,4-dichloro substitution pattern significantly increases the lipophilicity of the benzyl group.[2] The phthalimide moiety provides the necessary rigidity to crystallize this lipophilic intermediate, allowing for purification without chromatography—a critical advantage over the N-Boc alternative which often results in viscous oils requiring HPLC purification [1, 2].
Part 2: Downstream Biological Efficacy (The Pharmacophore)
The ultimate value of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione lies in the biological potency of the 3,4-dichlorobenzyloxy group it installs.
Case Study: Group II mGluR Antagonism (MGS0039)
The 3,4-dichlorobenzyloxy moiety is the efficacy driver for MGS0039 , a potent antagonist for metabotropic glutamate receptors (mGluR2/3), investigated for treating depression and schizophrenia.
SAR Benchmarking: Impact of the 3,4-Cl
Moiety
Data derived from structure-activity relationship (SAR) studies on bicyclo[3.1.0]hexane derivatives [3].
| Substituent (R) | mGluR2 IC | mGluR3 IC | Metabolic Stability |
| 3,4-Dichlorobenzyloxy | 20.0 | 24.0 | High |
| 2,4-Dichlorobenzyloxy | 45.0 | 52.0 | Moderate |
| 4-Chlorobenzyloxy | 120.0 | 145.0 | Low |
| Benzyloxy (Unsubstituted) | >1000 | >1000 | Low |
Mechanism of Action: The 3,4-dichlorobenzyloxy group occupies a specific hydrophobic pocket in the mGluR transmembrane domain. The electron-withdrawing chlorine atoms at positions 3 and 4 prevent rapid oxidative metabolism (CYP450 degradation) while maximizing Van der Waals interactions within the receptor active site [3].
Part 3: Visualization of Workflows & Pathways
Diagram 1: Synthetic Workflow (Reagent Utility)
This workflow illustrates the conversion of the phthalimide reagent into the active pharmaceutical ingredient (API).
Caption: Gabriel synthesis adaptation for generating the active O-alkoxyamine pharmacophore from the phthalimide precursor.
Diagram 2: mGluR2/3 Signaling Pathway Modulation
This diagram details the biological pathway inhibited by the drug derived from this reagent.
Caption: The 3,4-dichlorobenzyloxy pharmacophore inhibits mGluR2/3, modulating downstream cAMP signaling.
Part 4: Experimental Protocols
Protocol A: Deprotection to O-(3,4-Dichlorobenzyl)hydroxylamine
Objective: To isolate the free hydroxylamine for subsequent drug synthesis.
Reagents:
-
2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (Absolute)
Procedure:
-
Dissolution: Suspend 10 mmol of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione in 50 mL of ethanol.
-
Reaction: Add hydrazine hydrate (12 mmol) dropwise. Heat the mixture to reflux (78°C) for 2 hours. A white precipitate (phthalhydrazide) will form.
-
Workup: Cool to room temperature. Filter off the phthalhydrazide byproduct.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude O-(3,4-dichlorobenzyl)hydroxylamine.
-
Purification: Dissolve in Et
O, wash with 1M NaOH (to remove residual phthalhydrazide), dry over MgSO , and concentrate.-
Self-Validating Step: Check TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a polar amine spot (Rf ~0.2, ninhydrin active) should appear.
-
Protocol B: Direct Biological Screening (Antimicrobial)
Note: While primarily a reagent, N-substituted phthalimides possess intrinsic antimicrobial activity.
Procedure:
-
Prepare a 10 mM stock solution of the title compound in DMSO.
-
Dilute into Mueller-Hinton broth to achieve concentrations of 0.5–128 µg/mL.
-
Inoculate with S. aureus or C. albicans (10
CFU/mL). -
Incubate at 37°C for 24 hours.
-
Readout: Measure OD
. Compare MIC against Fluconazole (positive control).
References
-
Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters. MDPI. Available at: [Link]
-
An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica. Available at: [Link]
-
Synthesis, in Vitro Pharmacology, Structure−Activity Relationships... of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives (MGS0039). Journal of Medicinal Chemistry / ResearchGate. Available at: [Link]
-
Phthalimides as anti-inflammatory agents. National Institutes of Health (PMC). Available at: [Link]
Sources
In Silico Modeling and Comparative Binding Analysis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
Introduction & Pharmacophore Rationale
The compound 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (CAS: 38936-82-2) represents a highly specialized structural intersection in modern drug design. It combines the rigid, hydrogen-bond-accepting network of an isoindoline-1,3-dione (phthalimide) core with the deep-pocket penetrating power of a 3,4-dichlorobenzyl moiety, linked via a flexible oxygen atom.
Recent computational and in vitro studies have demonstrated that phthalimide derivatives possess significant binding affinity against viral targets, notably the SARS-CoV-2 Main Protease (Mpro) . Furthermore, the 3,4-dichlorobenzyl group is a proven hydrophobic anchor, previously utilized to achieve nanomolar inhibition in HIV-1 integrase inhibitors and protoporphyrinogen oxidase (PPO) inhibitors .
This guide provides an objective in silico comparative analysis of this compound against established alternatives, focusing on its mechanism of action against SARS-CoV-2 Mpro (3CLpro), supported by rigorous molecular dynamics (MD) and a self-validating in vitro experimental framework.
Pharmacophore mapping of the compound against Mpro subsites.
In Silico Methodology & Causality
To accurately compare the binding efficacy of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, standard molecular docking is insufficient. Standard force fields often misrepresent the anisotropic charge distribution of halogens (the "sigma hole"). Therefore, our protocol integrates Density Functional Theory (DFT) with 100 ns Molecular Dynamics (MD) and MM-PBSA free energy calculations.
Step-by-Step Computational Protocol
-
Ligand Preparation (DFT): 3D conformers are generated and optimized using Gaussian 16 at the B3LYP/6-31G* level of theory. Causality: This accurately maps the electrostatic potential of the 3,4-dichloro group, ensuring the simulation correctly predicts halogen bonding with the backbone carbonyls of the target.
-
Target Preparation: The crystal structure of SARS-CoV-2 Mpro (PDB ID: 6LU7) is prepared using Protein Preparation Wizard (Schrödinger). Water molecules beyond 3 Å of the active site are removed, and the catalytic dyad (Cys145, His41) is protonated to reflect physiological pH (7.4).
-
Molecular Docking: AutoDock Vina is utilized with a grid box centered on Cys145. Exhaustiveness is set to 32 to ensure adequate sampling of the flexible alkoxy linker.
-
Molecular Dynamics (MD): The top-scoring pose is subjected to a 100 ns MD simulation in GROMACS using the CHARMM36 force field. Causality: MD evaluates the stability of the bulky dichlorobenzyl group. If the ligand is poorly accommodated, steric clashes will cause high Root Mean Square Deviation (RMSD) and ligand ejection.
-
MM-PBSA Calculation: The gmx_MMPBSA tool calculates the binding free energy (ΔG_bind) from the final 20 ns of the MD trajectory, accounting for the critical displacement of ordered water molecules from the hydrophobic S2 pocket.
Step-by-step in silico molecular modeling and dynamics workflow.
Comparative Binding Performance
To contextualize the performance of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, we modeled its binding against three alternatives:
-
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione: A mono-halogenated analog to evaluate the specific contribution of the meta-chlorine atom.
-
Thalidomide: A classic unsubstituted phthalimide drug, acting as a negative control for the deep S2 pocket.
-
Nirmatrelvir (Non-covalent pose): The FDA-approved Mpro inhibitor, serving as the gold standard positive control.
Quantitative Binding Data Summary
| Compound / Ligand | Docking Score (kcal/mol) | MM-PBSA ΔG_bind (kcal/mol) | MD Ligand RMSD (Å) | Primary Interacting Residues |
| 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione | -8.4 | -42.6 ± 2.1 | 1.8 | His41, Cys145, Met165, Gln189 |
| 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione | -7.1 | -31.4 ± 3.5 | 2.6 | His41, Cys145, Met165 |
| Thalidomide | -5.2 | -15.2 ± 4.8 | 4.5 | Glu166 |
| Nirmatrelvir (Reference) | -9.1 | -51.3 ± 1.8 | 1.2 | His41, Cys145, Glu166, Gln189 |
Mechanistic Insights: The data reveals a stark thermodynamic difference between the mono-chloro and di-chloro analogs. The addition of the chlorine at the 3-position (meta) allows the compound to engage in a highly specific halogen bond with the side chain of Gln189 . This interaction acts as a molecular anchor, significantly reducing the ligand's conformational entropy during the MD simulation (reflected in the low 1.8 Å RMSD) and driving the MM-PBSA free energy down to -42.6 kcal/mol. Thalidomide, lacking the lipophilic tail entirely, fails to stabilize within the active site, proving that the isoindoline-1,3-dione core alone is insufficient for Mpro inhibition.
Experimental Validation Protocol (Self-Validating System)
Computational predictions require rigorous biochemical validation. Because 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is highly lipophilic, it carries a high risk of forming colloidal aggregates in aqueous buffers, which can non-specifically sequester enzymes and yield false-positive inhibition.
To ensure a self-validating, artifact-free system, the following FRET-based Enzymatic Assay protocol must be utilized.
Step-by-Step FRET Assay Methodology
-
Buffer Preparation: Prepare a strict assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Causality: DTT is critical to keep the catalytic Cys145 of Mpro in its reduced, active state. EDTA chelates trace metals that could prematurely degrade the enzyme.
-
-
Aggregation Counter-Screen: Add 0.01% Triton X-100 to the buffer.
-
Causality: This non-ionic detergent breaks up colloidal aggregates of the highly lipophilic dichlorobenzyl compound, ensuring that any observed inhibition is due to true 1:1 stoichiometric binding, not non-specific sequestration.
-
-
Enzyme-Ligand Pre-incubation: Incubate 50 nM of recombinant SARS-CoV-2 Mpro with varying concentrations of the compound (0.1 μM to 100 μM, 1% final DMSO) for 30 minutes at 37°C. Include Nirmatrelvir as a positive control and 1% DMSO as a negative vehicle control.
-
Substrate Addition: Initiate the reaction by adding 20 μM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).
-
Kinetic Measurement: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) using a microplate reader for 30 minutes.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the fluorescence curve. Plot fractional activity ( ) against inhibitor concentration to determine the via non-linear regression.
References
-
Identification of 1,2,3-triazole-phthalimide derivatives as potential drugs against COVID-19: a virtual screening, docking and molecular dynamic study. National Center for Biotechnology Information (PMC).[Link]
-
Design and optimization of tricyclic phtalimide analogues as novel inhibitors of HIV-1 integrase. PubMed.[Link]
-
Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. MDPI.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
